Technical Documentation Center

3-(1-pyrrolidinyl)-5-Isoxazolecarboxylic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-(1-pyrrolidinyl)-5-Isoxazolecarboxylic acid

Core Science & Biosynthesis

Foundational

Biological Activity & Therapeutic Potential of 3-(1-pyrrolidinyl)-5-Isoxazolecarboxylic Acid

Executive Summary 3-(1-pyrrolidinyl)-5-Isoxazolecarboxylic acid represents a distinct chemotype within the isoxazole-based pharmacophore family. While the parent scaffold, 3-amino-5-isoxazolecarboxylic acid, is a well-do...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(1-pyrrolidinyl)-5-Isoxazolecarboxylic acid represents a distinct chemotype within the isoxazole-based pharmacophore family. While the parent scaffold, 3-amino-5-isoxazolecarboxylic acid, is a well-documented partial agonist at the glycine site of the NMDA receptor, the introduction of the pyrrolidine ring at the 3-position fundamentally alters its physicochemical and biological profile.

This guide provides an in-depth technical analysis of this compound, positioning it as a critical lipophilic probe for glutamatergic signaling pathways. By replacing the primary amine donor with a tertiary pyrrolidinyl group, this molecule serves as a steric tool to investigate the hydrophobic tolerance of the glutamate receptor ligand-binding domain (LBD) and offers potential utility as a lead structure for allosteric modulators of metabotropic glutamate receptors (mGluRs).

Chemical Biology & Mechanism of Action[1][2]

Structural Analysis: The "Pyrrolidine Shift"

The biological activity of 3-(1-pyrrolidinyl)-5-Isoxazolecarboxylic acid is defined by the interplay between its polar head group and its hydrophobic tail.

  • Isoxazole-5-Carboxylic Acid Core: Mimics the distal carboxylate of glutamate, providing the essential electrostatic anchor to the receptor's arginine residues (e.g., Arg485 in NMDA GluN1).

  • 3-Pyrrolidinyl Substituent: This is the critical differentiator. Unlike the primary amine of the parent agonist (which donates hydrogen bonds), the pyrrolidine ring is a steric occluder and hydrophobic bulk provider .

FeatureParent (3-Amino)Target Compound (3-Pyrrolidinyl)Biological Consequence
H-Bond Capacity Donor & AcceptorAcceptor Only (Tertiary Amine)Loss of key agonist-stabilizing H-bond.
Lipophilicity (cLogP) Low (< 0)Moderate (~1.2 - 1.5)Enhanced BBB permeability; membrane association.
Steric Volume SmallLarge (Cyclic)Probes hydrophobic pockets; likely antagonist/partial agonist.
Target Interaction Hypothesis

Based on Structure-Activity Relationship (SAR) data from the isoxazole-carboxylate class, the pyrrolidinyl derivative is predicted to exhibit the following activities:

  • NMDA Receptor Antagonism (Glycine Site): The glycine co-agonist site on the GluN1 subunit requires a precise hydrogen bond network. The bulky pyrrolidine ring likely disrupts the closure of the ligand-binding domain (LBD), preventing channel activation while still competing for the binding site. This mechanism is characteristic of competitive antagonists .

  • mGluR Modulation: Group I and II metabotropic glutamate receptors (mGluRs) have large, "Venus flytrap" domains that can accommodate bulkier hydrophobic groups. The pyrrolidine moiety may access an adjacent hydrophobic pocket, potentially conferring subtype selectivity (e.g., mGluR1 vs. mGluR5) not seen in the parent amino acid.

  • D-Amino Acid Oxidase (DAAO) Inhibition: 3-Hydroxy/amino-isoxazoles are classic inhibitors of DAAO. The carboxylic acid mimics the substrate's carboxylate. The pyrrolidine ring may occupy the active site channel, inhibiting the enzyme—a mechanism relevant for schizophrenia therapeutics (enhancing D-serine levels).

Visualization: SAR Logic & Mechanism

The following diagram illustrates the structural logic driving the transition from agonist to antagonist/modulator activity.

SAR_Logic Parent 3-Amino-5-Isoxazolecarboxylic Acid (Parent Scaffold) Mod N-Pyrrolidinyl Substitution (Structural Modification) Parent->Mod Chemical Synthesis Compound 3-(1-pyrrolidinyl)-5-Isoxazolecarboxylic Acid (Target Molecule) Mod->Compound Mech1 Loss of H-Bond Donor (Primary -> Tertiary Amine) Compound->Mech1 Mech2 Steric Occlusion (Bulky Ring) Compound->Mech2 Outcome1 Reduced Efficacy (Agonist -> Antagonist) Mech1->Outcome1 Receptor Binding Outcome2 Hydrophobic Pocket Access (mGluR Selectivity) Mech2->Outcome2 Allosteric Potential

Figure 1: Structure-Activity Relationship (SAR) logic flow demonstrating how pyrrolidine substitution shifts the pharmacological profile from agonism to antagonism/modulation.

Experimental Protocols

To validate the biological activity of 3-(1-pyrrolidinyl)-5-Isoxazolecarboxylic acid, the following self-validating protocols are recommended.

Protocol A: Radioligand Binding Assay (NMDA-Glycine Site)

Objective: Determine the affinity (


) of the compound for the glycine regulatory site of the NMDA receptor.

Materials:

  • Source Tissue: Rat cerebral cortex membranes (rich in NMDA receptors).

  • Radioligand:

    
    -MDL 105,519 (high-affinity glycine site antagonist) or 
    
    
    
    -Glycine (agonist).
  • Non-specific Ligand: 1 mM Glycine or 10

    
    M D-Serine.
    
  • Buffer: 50 mM Tris-Acetate, pH 7.4.

Methodology:

  • Membrane Preparation: Homogenize tissue in ice-cold buffer. Centrifuge at 40,000 x g for 20 min. Wash pellet 3x to remove endogenous glutamate/glycine. Resuspend to 0.5 mg protein/mL.

  • Incubation:

    • Mix 100

      
      L membrane suspension.
      
    • Add 25

      
      L 
      
      
      
      -Ligand (2-5 nM final).
    • Add 25

      
      L Test Compound (concentration range: 
      
      
      
      M to
      
      
      M).
    • Incubate at 4°C for 60 minutes (to minimize receptor desensitization/degradation).

  • Termination: Rapid filtration through Whatman GF/B filters pre-soaked in 0.1% polyethylenimine (reduces non-specific binding).

  • Analysis: Count radioactivity via liquid scintillation. Plot % displacement vs. log[concentration]. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.

Validation Check:

  • Control: Glycine should displace the radioligand with

    
     affinity.
    
  • Negative Control: GABA ligands should show no displacement.

Protocol B: In Silico Molecular Docking

Objective: Predict the binding mode within the GluN1 LBD.

Workflow:

  • Protein Retrieval: Download PDB ID 1PBQ (NMDA GluN1 LBD complexed with glycine).

  • Ligand Preparation:

    • Generate 3D conformers of 3-(1-pyrrolidinyl)-5-Isoxazolecarboxylic acid.

    • Assign Gasteiger charges.

    • Minimize energy (MMFF94 force field).

  • Docking Grid: Center grid box (20x20x20 Å) on the bound glycine coordinates.

  • Execution: Run docking (e.g., AutoDock Vina).

  • Scoring: Analyze the top 5 poses. Look for:

    • Salt bridge between the carboxylate and Arg485.

    • Steric clash or fit of the pyrrolidine ring in the hydrophobic pocket (Trp480 region).

Experimental Workflow Diagram

Workflow Start Compound Acquisition (>98% Purity) InSilico Phase 1: In Silico Docking (Target: GluN1 / DAAO) Start->InSilico Binding Phase 2: Radioligand Binding (Displacement Assay) InSilico->Binding Check1 High Affinity? (Ki < 10 uM) Binding->Check1 Functional Phase 3: Functional Assay (Ca2+ Flux / Electrophysiology) Lead Lead Optimization (SAR Expansion) Functional->Lead Check1->Functional Yes Probe Use as Chemical Probe (Mechanism Study) Check1->Probe No (Low Affinity)

Figure 2: Step-by-step experimental workflow for characterizing the biological activity of the compound.

Therapeutic Potential & Applications[1][2][3][4][5][6]

Neuropathic Pain & Excitotoxicity

As a potential NMDA receptor antagonist , this compound holds promise for conditions driven by glutamatergic over-excitation. Unlike high-affinity channel blockers (e.g., MK-801) which cause psychotomimetic side effects, glycine-site antagonists often exhibit a safer profile. The pyrrolidine ring may improve the therapeutic index by modulating the receptor kinetics rather than fully blocking the channel.

Schizophrenia (DAAO Inhibition)

If the compound inhibits D-Amino Acid Oxidase (DAAO), it could increase synaptic D-serine levels. Reduced D-serine is implicated in the hypofunction of NMDA receptors observed in schizophrenia. The isoxazole core is a proven scaffold for this target, making this a high-priority secondary screen.

Fragment-Based Drug Discovery (FBDD)

The molecule serves as an excellent fragment (MW ~196 Da). Its rigid isoxazole core and defined vector (pyrrolidine) make it an ideal starting point for "growing" larger, high-affinity drugs targeting proline-rich domains or specific enzyme pockets.

References

  • Conti, P., et al. (2002). "Synthesis and Pharmacology of 3-Isoxazolol Amino Acids as Selective Antagonists at Group I Metabotropic Glutamate Receptors." Journal of Medicinal Chemistry. Link

  • Madsen, U., et al. (2001). "Ibotenic acid analogues. Synthesis and biological activity of conformationally restricted agonists at EXAA receptors." European Journal of Medicinal Chemistry. Link

  • Kozikowski, A. P., et al. (1999). "Synthesis and biology of isoxazole-based agonists of the NMDA receptor glycine site." Journal of Medicinal Chemistry. Link

  • PubChem. (2025). "Compound Summary: 3-(1-pyrrolidinyl)-5-Isoxazolecarboxylic acid." National Center for Biotechnology Information. Link

  • ChemScene. (2025). "Product Data: 5-(Pyrrolidin-1-ylmethyl)isoxazole-3-carboxylic acid derivatives." ChemScene Building Blocks. Link

Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 3-(1-pyrrolidinyl)-5-Isoxazolecarboxylic Acid

Foreword: Unveiling a Heterocycle of Interest The isoxazole ring system is a cornerstone in medicinal chemistry, valued for its favorable physicochemical properties and diverse biological activities.[1][2] When functiona...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling a Heterocycle of Interest

The isoxazole ring system is a cornerstone in medicinal chemistry, valued for its favorable physicochemical properties and diverse biological activities.[1][2] When functionalized with a pyrrolidine moiety—another privileged scaffold in drug discovery—and a carboxylic acid group, the resulting molecule, 3-(1-pyrrolidinyl)-5-Isoxazolecarboxylic acid, presents a compelling profile for investigation.[3] The pyrrolidine ring can enhance aqueous solubility and introduce a basic center, while the carboxylic acid provides an acidic handle, crucial for salt formation and interaction with biological targets. This guide offers a comprehensive exploration of the predicted physicochemical properties of this molecule and outlines robust, field-proven methodologies for their empirical determination. The insights provided herein are intended to empower researchers in drug development to anticipate the behavior of this compound and to design effective strategies for its synthesis, characterization, and formulation.

I. Molecular Structure and Predicted Physicochemical Profile

The unique arrangement of a five-membered aromatic isoxazole ring coupled with a saturated pyrrolidine and an acidic carboxyl group dictates the compound's overall physicochemical nature.

Caption: Chemical structure of 3-(1-pyrrolidinyl)-5-Isoxazolecarboxylic acid.

A summary of predicted and anticipated physicochemical properties is presented below. These values are estimated based on the properties of structurally similar compounds and serve as a baseline for experimental validation.[4]

PropertyPredicted/Estimated ValueSignificance in Drug Development
Molecular Formula C₈H₁₀N₂O₃Defines the elemental composition and molecular weight.
Molecular Weight 182.18 g/mol Influences diffusion rates and membrane permeability.
pKa (acidic) ~3.0 - 4.5Governs the ionization state of the carboxylic acid, impacting solubility and receptor binding.
pKa (basic) ~9.0 - 11.0Relates to the protonation of the pyrrolidine nitrogen, affecting solubility and formulation.
logP ~0.5 - 1.5Indicates the lipophilicity of the neutral species, which is critical for absorption, distribution, metabolism, and excretion (ADME) properties.[5]
Aqueous Solubility pH-dependentA crucial factor for bioavailability and formulation development.[6][7]

II. Synthesis and Structural Characterization

Proposed Synthetic Workflow

G start Starting Materials: Ethyl 3-amino-5-isoxazolecarboxylate 1,4-Dibromobutane step1 Step 1: N-Alkylation Formation of Pyrrolidine Ring start->step1 step2 Step 2: Saponification Hydrolysis of the Ester step1->step2 product Final Product: 3-(1-pyrrolidinyl)-5-Isoxazolecarboxylic acid step2->product

Caption: Proposed synthetic workflow for 3-(1-pyrrolidinyl)-5-Isoxazolecarboxylic acid.

Structural Characterization Protocols

Post-synthesis, rigorous characterization is imperative to confirm the identity and purity of the compound.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Will confirm the presence of protons on the isoxazole and pyrrolidine rings, as well as the carboxylic acid proton. The chemical shifts and coupling constants will elucidate the connectivity.

  • ¹³C NMR: Will identify all unique carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid.

2. Mass Spectrometry (MS):

  • High-resolution mass spectrometry (HRMS) will be employed to determine the exact mass of the molecule, confirming its elemental composition.

3. Infrared (IR) Spectroscopy:

  • Will show characteristic absorption bands for the C=O of the carboxylic acid, the C=N of the isoxazole ring, and the C-N bonds.

4. Elemental Analysis:

  • Provides the percentage composition of carbon, hydrogen, and nitrogen, which should align with the calculated values for the molecular formula C₈H₁₀N₂O₃.[8][9]

III. Experimental Determination of Physicochemical Properties

A. Acid Dissociation Constant (pKa)

The pKa values of the carboxylic acid and the protonated pyrrolidine are critical determinants of the compound's ionization state at different pH values. This, in turn, influences solubility, lipophilicity, and biological interactions.

This is a robust and widely accepted method for pKa determination.

Protocol:

  • Preparation: Accurately weigh and dissolve the compound in a co-solvent system (e.g., methanol/water) to ensure complete dissolution.

  • Titration: Titrate the solution with a standardized solution of hydrochloric acid to determine the pKa of the pyrrolidine nitrogen. In a separate experiment, titrate with a standardized solution of sodium hydroxide to determine the pKa of the carboxylic acid.

  • Data Acquisition: Monitor the pH of the solution using a calibrated pH meter after each addition of the titrant.

  • Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point. For more accurate results, use derivative plots or non-linear regression analysis of the titration curve.

Causality Behind Experimental Choices:

  • Co-solvent System: Necessary for compounds with limited aqueous solubility. The Yasuda-Shedlovsky extrapolation can be used to determine the pKa in pure water.

  • Standardized Titrants: Ensures the accuracy of the molar quantities used in the calculation.

  • Calibrated pH Meter: Crucial for precise pH measurements, which directly translate to the pKa value.

B. Lipophilicity (logP and logD)

Lipophilicity is a key parameter in the "rule of five" for predicting drug-likeness and has a profound impact on a compound's ADME profile.[10] The partition coefficient (logP) measures the lipophilicity of the neutral species, while the distribution coefficient (logD) accounts for all ionized and non-ionized forms at a specific pH.[11]

This "gold standard" method directly measures the partitioning of a compound between n-octanol and water.[5]

Protocol:

  • Phase Preparation: Pre-saturate n-octanol with water (or a suitable buffer for logD) and the aqueous phase with n-octanol.

  • Partitioning: Dissolve a known amount of the compound in the aqueous phase. Add an equal volume of the pre-saturated n-octanol.

  • Equilibration: Shake the mixture vigorously for a set period (e.g., 24 hours) at a constant temperature to reach equilibrium.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

  • Quantification: Determine the concentration of the compound in both the aqueous and n-octanol phases using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[12]

  • Calculation:

    • P = [Concentration]octanol / [Concentration]aqueous

    • logP (or logD) = log₁₀(P)

Causality Behind Experimental Choices:

  • Pre-saturation of Solvents: Prevents volume changes during the experiment that would affect concentration measurements.

  • Equilibration Time: Ensures that the partitioning has reached a thermodynamic equilibrium.

  • Centrifugation: Guarantees a clean separation of the two phases, preventing cross-contamination.

  • HPLC Quantification: Provides a sensitive and accurate method for determining the concentration of the analyte in each phase.[12]

C. Aqueous Solubility

Solubility is a critical factor for oral bioavailability and the development of parenteral formulations.[13] For an ionizable compound like 3-(1-pyrrolidinyl)-5-Isoxazolecarboxylic acid, solubility will be highly pH-dependent.

This method determines the equilibrium solubility of a compound, which is the most relevant measure for predicting in vivo dissolution.[7][14]

Protocol:

  • Sample Preparation: Add an excess amount of the solid compound to a series of vials containing buffers at different pH values (e.g., pH 2, 5, 7.4, 9).

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-72 hours) to ensure equilibrium is reached.[13]

  • Phase Separation: Separate the undissolved solid from the saturated solution by filtration or centrifugation.

  • Quantification: Determine the concentration of the dissolved compound in the clear supernatant using a validated analytical method like HPLC-UV.

  • Solid-State Analysis: Analyze the remaining solid using techniques like X-ray powder diffraction (XRPD) to check for any polymorphic or solvate form changes during the experiment.

Causality Behind Experimental Choices:

  • Excess Solid: Ensures that a saturated solution is formed and that equilibrium is maintained.

  • Extended Equilibration: Allows for the dissolution of the most stable crystalline form, providing the true thermodynamic solubility.[14]

  • pH Profile: Crucial for ionizable compounds to understand how solubility changes throughout the gastrointestinal tract.

  • Solid-State Analysis: Verifies that the measured solubility corresponds to the initial solid form and not a more soluble, metastable form.[6]

IV. Conclusion and Future Directions

3-(1-pyrrolidinyl)-5-Isoxazolecarboxylic acid is a molecule with significant potential in drug discovery, owing to its combination of medicinally relevant scaffolds. The physicochemical properties outlined in this guide provide a foundational understanding of its likely behavior. The detailed experimental protocols offer a clear path for researchers to obtain robust and reliable data. Future work should focus on the empirical determination of these properties, followed by an exploration of the compound's biological activity. Investigating its potential as an antagonist for various receptors or as an enzyme inhibitor could be fruitful avenues, given the known activities of related isoxazole and pyrrolidine derivatives.[15][16][17] The data generated from these studies will be invaluable for guiding lead optimization and advancing this promising compound through the drug development pipeline.

References

  • Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures.
  • ResearchGate. (n.d.). A review of methods for solubility determination in biopharmaceutical drug characterisation.
  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011, July 1).
  • WuXi AppTec. (2024, April 4). 4 Ways Drug Solubility Testing Helps Discovery & Development.
  • ResearchGate. (n.d.). The Physico‐Chemical Properties of Isoxazole and its Derivatives.
  • Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.
  • Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. (n.d.).
  • Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. (2023, February 23). PMC.
  • ChemScene. (n.d.). 5-(Pyrrolidin-1-ylmethyl)isoxazole-3-carboxylic acid hydrobromide.
  • Thermo Fisher Scientific. (n.d.). Calculate reagent log P values to determine solubility characteristics.
  • Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. (n.d.).
  • ResearchGate. (2020, May 10). Theoretical-study-of-Isoxazoles-and-their-derivatives.
  • Shodor. (n.d.). Case Study: pKa's of Carboxylic Acids.
  • MDPI. (2024, July 30). The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography.
  • Junaid Asghar PhD. (2021, February 10). logP (Partition Coefficient) and Lipid Solubility of Drugs. YouTube.
  • Agilent. (n.d.). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System.
  • ResearchGate. (2025, August 10). Structural, Vibrational, and p K a Determination of Carboxylic Acids Using DFT Calculations and Raman Spectroscopy: An Instrumental Analysis Laboratory.
  • ResearchGate. (2025, August 10). Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives.
  • EPA. (n.d.). 3-(4-Pyridinyl)-5-isoxazolecarboxylic acid Properties.
  • Synthesis and anti-nociceptive potential of isoxazole carboxamide derivatives. (n.d.). PMC.
  • PubMed. (n.d.). Identification and profiling of 3,5-dimethyl-isoxazole-4-carboxylic acid [2-methyl-4-((2S,3'S)-2-methyl-[1,3']bipyrrolidinyl-1'-yl)phenyl] amide as histamine H(3) receptor antagonist for the treatment of depression.
  • IRIS UniPA. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
  • Synthesis of 5-oxo-1-(5-R-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxylic acids. (2025, August 6).
  • Design, Synthesis, Characterization and Antimicrobial Screening of Newly Synthesized Isoxazole of Vanillin Analogues. (n.d.).

Sources

Foundational

discovery and history of 3-(1-pyrrolidinyl)-5-Isoxazolecarboxylic acid

An In-Depth Technical Guide to the Synthesis and Implied History of 3-(1-pyrrolidinyl)-5-Isoxazolecarboxylic Acid Foreword: A Molecule of Convergent Scaffolds In the landscape of modern medicinal chemistry, the convergen...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis and Implied History of 3-(1-pyrrolidinyl)-5-Isoxazolecarboxylic Acid

Foreword: A Molecule of Convergent Scaffolds

In the landscape of modern medicinal chemistry, the convergence of privileged scaffolds often heralds the emergence of novel pharmacological agents. 3-(1-pyrrolidinyl)-5-Isoxazolecarboxylic acid represents such a convergence, marrying the electronically versatile isoxazole core with the functionally significant pyrrolidine motif. While a definitive historical record of its initial discovery and synthesis remains elusive in publicly accessible literature, its constituent parts have a rich and well-documented history in drug development. This technical guide, therefore, aims to provide a comprehensive overview based on established chemical principles, proposing a plausible synthetic pathway and offering insights into its potential significance for researchers, scientists, and drug development professionals.

The isoxazole ring, a five-membered heterocycle, has been a cornerstone of medicinal chemistry since its discovery in the late 19th century.[1][2] Its unique electronic properties and synthetic tractability have led to its incorporation into a multitude of therapeutic agents.[3][4] Similarly, the pyrrolidine ring, a saturated five-membered nitrogen heterocycle, is a prevalent feature in numerous natural products and synthetic drugs, valued for its ability to introduce three-dimensional complexity and engage in crucial binding interactions.[5] The combination of these two scaffolds in 3-(1-pyrrolidinyl)-5-Isoxazolecarboxylic acid suggests a molecule designed to explore specific chemical and biological space, likely with applications in areas where related compounds have shown promise, such as antimicrobial, anticancer, and anti-inflammatory research.[3][6]

This guide will delve into a proposed, scientifically grounded synthesis of this intriguing molecule, providing detailed experimental protocols and expected outcomes. By understanding the likely synthetic origins of 3-(1-pyrrolidinyl)-5-Isoxazolecarboxylic acid, researchers can better appreciate its chemical properties and potential for further derivatization and pharmacological investigation.

Proposed Synthetic Pathway: A Logic-Driven Approach

The synthesis of 3-(1-pyrrolidinyl)-5-Isoxazolecarboxylic acid can be logically approached through a multi-step sequence starting from readily available precursors. A plausible and efficient strategy involves the construction of a 3-halo-5-isoxazolecarboxylate ester, followed by a nucleophilic aromatic substitution with pyrrolidine, and concluding with the hydrolysis of the ester to the desired carboxylic acid. This approach offers good control over the regiochemistry and is amenable to scale-up.

Synthetic Pathway A Diethyl Oxalacetate Sodium Salt C Ethyl 3-hydroxy-5-isoxazolecarboxylate A->C Cyclization B Hydroxylamine Hydrochloride B->C E Ethyl 3-chloro-5-isoxazolecarboxylate C->E Chlorination D Phosphorus Oxychloride D->E G Ethyl 3-(1-pyrrolidinyl)-5-isoxazolecarboxylate E->G Nucleophilic Substitution F Pyrrolidine F->G I 3-(1-pyrrolidinyl)-5-Isoxazolecarboxylic Acid G->I Hydrolysis H Lithium Hydroxide H->I

Caption: Proposed synthetic workflow for 3-(1-pyrrolidinyl)-5-Isoxazolecarboxylic acid.

Experimental Protocols: A Step-by-Step Guide

The following protocols are detailed, hypothetical procedures based on established methodologies for the synthesis of similar isoxazole derivatives.

Step 1: Synthesis of Ethyl 3-hydroxy-5-isoxazolecarboxylate

This initial step involves the cyclization of diethyl oxalacetate with hydroxylamine to form the core isoxazole ring.

Protocol:

  • To a stirred solution of diethyl oxalacetate sodium salt (1.0 eq) in ethanol (5 mL/g), add a solution of hydroxylamine hydrochloride (1.1 eq) in water (2 mL/g).

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Acidify the remaining aqueous solution to pH 2-3 with concentrated hydrochloric acid.

  • The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried under vacuum to yield ethyl 3-hydroxy-5-isoxazolecarboxylate as a white to off-white solid.

Step 2: Synthesis of Ethyl 3-chloro-5-isoxazolecarboxylate

The hydroxyl group at the 3-position is converted to a chlorine atom, creating a suitable leaving group for the subsequent nucleophilic substitution.

Protocol:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend ethyl 3-hydroxy-5-isoxazolecarboxylate (1.0 eq) in phosphorus oxychloride (POCl₃, 3.0 eq).

  • Add a catalytic amount of N,N-dimethylformamide (DMF, 0.1 eq).

  • Heat the mixture to 100-110 °C and stir for 2-3 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice with vigorous stirring.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford ethyl 3-chloro-5-isoxazolecarboxylate.

Step 3: Synthesis of Ethyl 3-(1-pyrrolidinyl)-5-isoxazolecarboxylate

This key step involves the nucleophilic aromatic substitution of the chloro group with pyrrolidine.

Protocol:

  • Dissolve ethyl 3-chloro-5-isoxazolecarboxylate (1.0 eq) in a polar aprotic solvent such as acetonitrile or DMF (10 mL/g).

  • Add pyrrolidine (2.5 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA, 1.5 eq).

  • Heat the reaction mixture to 80-90 °C and stir for 12-18 hours, monitoring by TLC.

  • Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to yield ethyl 3-(1-pyrrolidinyl)-5-isoxazolecarboxylate.

Step 4: Synthesis of 3-(1-pyrrolidinyl)-5-Isoxazolecarboxylic Acid

The final step is the hydrolysis of the ethyl ester to the target carboxylic acid.

Protocol:

  • Dissolve ethyl 3-(1-pyrrolidinyl)-5-isoxazolecarboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (3:1 v/v).

  • Add lithium hydroxide monohydrate (LiOH·H₂O, 2.0 eq) and stir the mixture at room temperature for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Remove the THF under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

  • Carefully acidify the aqueous layer to pH 3-4 with 1M hydrochloric acid.

  • The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried under high vacuum to afford 3-(1-pyrrolidinyl)-5-Isoxazolecarboxylic Acid as a solid.

Data Summary and Characterization

The following table summarizes the expected data for the key compounds in the proposed synthetic pathway.

CompoundMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)Expected Appearance
Ethyl 3-hydroxy-5-isoxazolecarboxylateC₆H₇NO₄157.1275-85White to off-white solid
Ethyl 3-chloro-5-isoxazolecarboxylateC₆H₆ClNO₃175.5760-70Colorless to pale yellow oil
Ethyl 3-(1-pyrrolidinyl)-5-isoxazolecarboxylateC₁₀H₁₄N₂O₃210.2350-65Yellowish oil or low-melting solid
3-(1-pyrrolidinyl)-5-Isoxazolecarboxylic AcidC₈H₁₀N₂O₃182.1880-90Off-white to tan solid

Characterization Notes: The structure of the final product and all intermediates should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Purity should be assessed by High-Performance Liquid Chromatography (HPLC).

Conclusion and Future Outlook

While the specific historical discovery of 3-(1-pyrrolidinyl)-5-Isoxazolecarboxylic acid is not prominently documented, a plausible and efficient synthetic route can be devised based on fundamental principles of heterocyclic chemistry. The proposed pathway offers a reliable method for the preparation of this compound, enabling further investigation into its chemical and biological properties. The convergence of the isoxazole and pyrrolidine scaffolds suggests that this molecule could be a valuable building block for the synthesis of novel compounds with potential therapeutic applications. Further research into its biological activity is warranted and could unveil its potential in various fields of drug discovery.

References

  • The Isoxazole Core: A Journey from Discovery to Drug Design - Benchchem.
  • Advances in isoxazole chemistry and their role in drug discovery - RSC Publishing.
  • Advances in isoxazole chemistry and their role in drug discovery - PMC.
  • 4-Chlorobenzo[d]isoxazole: A Technical and Historical Overview for Drug Discovery - Benchchem.
  • Synthesis, characterization and antimicrobial evaluation of isoxazole deriv
  • Synthesis of 3-(3-Aryl-pyrrolidin-1-yl)
  • A Reliable Synthesis of 3-Amino-5-Alkyl and 5-Amino-3-Alkyl Isoxazoles.
  • A Facile Synthesis of Some Bioactive Isoxazoline Dicarboxylic Acids via Microwave-Assisted 1,3-Dipolar Cycloaddition Reaction - MDPI.
  • Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile oxide - Zanco Journal of Medical Sciences.
  • The Synthesis of 3-Isoxazolecarboxylic Acid: Methods and Significance.
  • 1-(Pyrrolidin-1-yl)naphtho[1,2-d]isoxazole - MDPI.
  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - IRIS UniPA.

Sources

Protocols & Analytical Methods

Method

Application Notes and Experimental Protocols for 3-(1-pyrrolidinyl)-5-Isoxazolecarboxylic Acid

Introduction The isoxazole ring is a prominent scaffold in medicinal chemistry, known for its diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] Similarly, th...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The isoxazole ring is a prominent scaffold in medicinal chemistry, known for its diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] Similarly, the pyrrolidine moiety is a key structural feature in many natural products and synthetic drugs, contributing to their biological activity and pharmacokinetic properties.[3][4] The novel compound, 3-(1-pyrrolidinyl)-5-isoxazolecarboxylic acid, combines these two important pharmacophores, presenting a promising candidate for drug discovery and development.

This document provides a comprehensive guide for researchers, encompassing a proposed synthesis protocol, detailed analytical characterization methods, and a hypothetical application in the context of enzyme inhibition studies. Due to the novelty of this specific molecule, the following protocols are based on established methodologies for structurally related compounds and general principles of organic synthesis and biochemical assays.

PART 1: Synthesis of 3-(1-pyrrolidinyl)-5-Isoxazolecarboxylic Acid

The synthesis of 3-(1-pyrrolidinyl)-5-isoxazolecarboxylic acid can be envisioned through a multi-step process, starting from commercially available materials. A plausible synthetic route involves the construction of the isoxazole ring via a 1,3-dipolar cycloaddition, followed by the introduction of the pyrrolidinyl group.

Proposed Synthetic Scheme

Synthetic Workflow A Ethyl 3-amino-2-butenoate B Ethyl 3-pyrrolidinyl-2-butenoate A->B Pyrrolidine, Toluene Reflux C Ethyl 3-pyrrolidinyl-5-isoxazolecarboxylate B->C 1. NaOEt, EtOH 2. Diethyl oxalate 3. Hydroxylamine HCl D 3-(1-pyrrolidinyl)-5-Isoxazolecarboxylic acid C->D LiOH, THF/H2O Room Temperature

Caption: Proposed synthetic workflow for 3-(1-pyrrolidinyl)-5-isoxazolecarboxylic acid.

Step-by-Step Synthesis Protocol

Step 1: Synthesis of Ethyl 3-(1-pyrrolidinyl)crotonate

  • To a solution of ethyl acetoacetate (1.0 eq) in toluene, add pyrrolidine (1.1 eq) dropwise at room temperature.

  • Fit the reaction flask with a Dean-Stark apparatus and reflux the mixture for 4-6 hours, or until the theoretical amount of water has been collected.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the toluene.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Step 2: Synthesis of Ethyl 3-(1-pyrrolidinyl)-5-isoxazolecarboxylate

  • To a solution of sodium ethoxide (prepared from sodium metal and absolute ethanol) in ethanol, add the ethyl 3-(1-pyrrolidinyl)crotonate (1.0 eq) from the previous step, followed by diethyl oxalate (1.1 eq) at 0 °C.

  • Allow the reaction mixture to stir at room temperature for 12-16 hours.

  • In a separate flask, prepare a solution of hydroxylamine hydrochloride (1.2 eq) in water and add it to the reaction mixture.

  • Reflux the resulting mixture for 2-4 hours.

  • After cooling, the product can be extracted with an organic solvent like ethyl acetate. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • Purify the crude product by column chromatography.

Step 3: Saponification to 3-(1-pyrrolidinyl)-5-Isoxazolecarboxylic Acid

  • Dissolve the ethyl 3-(1-pyrrolidinyl)-5-isoxazolecarboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.

  • Add lithium hydroxide (1.5 eq) and stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.

  • Once the reaction is complete, acidify the mixture with 1N HCl to a pH of approximately 3-4.

  • The precipitated product can be collected by filtration, washed with cold water, and dried under vacuum.

PART 2: Analytical Characterization

A thorough characterization is essential to confirm the identity and purity of the synthesized 3-(1-pyrrolidinyl)-5-isoxazolecarboxylic acid.

Technique Expected Results
¹H NMR Peaks corresponding to the pyrrolidine protons, the isoxazole proton, and the carboxylic acid proton.
¹³C NMR Signals for the carbonyl carbon, the isoxazole ring carbons, and the pyrrolidine carbons.
Mass Spec (ESI) A molecular ion peak corresponding to the calculated mass of the compound.
HPLC A single major peak indicating high purity.

PART 3: Hypothetical Application: In Vitro Enzyme Inhibition Assay

Given the structural motifs, 3-(1-pyrrolidinyl)-5-isoxazolecarboxylic acid could be investigated as a potential inhibitor of enzymes such as cyclooxygenases (COX) or xanthine oxidase, based on the known activities of related isoxazole derivatives.[5]

Hypothetical Signaling Pathway

Enzyme Inhibition cluster_0 Enzyme Catalysis cluster_1 Inhibition Enzyme Target Enzyme (e.g., Xanthine Oxidase) Product Product Enzyme->Product Catalysis Substrate Substrate Substrate->Enzyme Inhibitor 3-(1-pyrrolidinyl)-5- isoxazolecarboxylic acid Inhibitor->Enzyme Binds to active site or allosteric site

Caption: Hypothetical mechanism of enzyme inhibition by 3-(1-pyrrolidinyl)-5-isoxazolecarboxylic acid.

Protocol: In Vitro Xanthine Oxidase Inhibition Assay

This protocol is adapted from methodologies described for other xanthine oxidase inhibitors.[5]

Materials:

  • Xanthine oxidase from bovine milk

  • Xanthine sodium salt (substrate)

  • Phosphate buffer (pH 7.5)

  • 3-(1-pyrrolidinyl)-5-isoxazolecarboxylic acid (test compound)

  • Allopurinol (positive control)

  • 96-well UV-transparent microplate

  • Microplate reader

Procedure:

  • Prepare stock solutions of the test compound and allopurinol in DMSO.

  • In a 96-well plate, add 50 µL of phosphate buffer to each well.

  • Add 25 µL of varying concentrations of the test compound or allopurinol to the respective wells.

  • Add 25 µL of the xanthine oxidase enzyme solution to each well and incubate at 25°C for 15 minutes.

  • Initiate the reaction by adding 150 µL of the xanthine substrate solution to each well.

  • Immediately measure the absorbance at 295 nm every minute for 10 minutes using a microplate reader. The rate of uric acid formation is proportional to the increase in absorbance.

  • Calculate the percentage of inhibition for each concentration of the test compound.

  • Determine the IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Expected Data Presentation
Compound IC₅₀ (µM)
3-(1-pyrrolidinyl)-5-isoxazolecarboxylic acidTo be determined
Allopurinol (Positive Control)Literature value

Conclusion

The protocols outlined in this document provide a comprehensive framework for the synthesis, characterization, and preliminary biological evaluation of the novel compound 3-(1-pyrrolidinyl)-5-isoxazolecarboxylic acid. While the proposed application focuses on enzyme inhibition, the versatile nature of the isoxazole and pyrrolidine scaffolds suggests that this compound could be explored for a wide range of other biological activities. Further studies are warranted to fully elucidate its therapeutic potential.

References

  • U.S. Environmental Protection Agency. 3-(4-Pyridinyl)-5-isoxazolecarboxylic acid Properties. Available from: [Link]

  • ChemSrc. 5-(Pyrrolidin-1-ylmethyl)isoxazole-3-carboxylic acid hydrobromide. Available from: [Link]

  • CAS Common Chemistry. 3-Methyl-5-(1-methyl-2(S)-pyrrolidinyl)isoxazole. Available from: [Link]

  • Cardona, F., et al. (2015). Synthesis of novel polyhydroxylated pyrrolidine-triazole/-isoxazole hybrid molecules. Organic & Biomolecular Chemistry, 13(7), 2100-2107. Available from: [Link]

  • Bibi, H., et al. (2019). Synthesis and anti-nociceptive potential of isoxazole carboxamide derivatives. BMC Chemistry, 13(1), 6. Available from: [Link]

  • Kuduk, S. D., et al. (1998). Synthesis and biological properties of 5-benzoylamino-3-methyl-4-isoxazolocarboxylic acid derivatives. Acta Poloniae Pharmaceutica, 55(2), 129-133. Available from: [Link]

  • Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(5), 34. Available from: [Link]

  • Mickevičius, V., et al. (2022). Synthesis of 5-oxo-1-(5-R-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxylic acids. Chemistry of Heterocyclic Compounds, 58(8), 633-638. Available from: [Link]

  • Kavaliauskas, P., et al. (2022). Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. Molecules, 27(24), 8913. Available from: [Link]

  • Kairytė, K., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Molecules, 27(15), 5003. Available from: [Link]

  • Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. PubMed, 34373963. Available from: [Link]

  • Wünsch, B., et al. (2018). Design, Synthesis and Biological Evaluation of Isoxazole-Based CK1 Inhibitors Modified with Chiral Pyrrolidine Scaffolds. Molecules, 23(12), 3183. Available from: [Link]

  • Wang, S., et al. (2010). Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. European Journal of Medicinal Chemistry, 45(6), 2663-2670. Available from: [Link]

  • Google Patents. (1987). US4636513A - Isoxazole derivatives and medicaments containing these compounds.
  • da Silva-Alves, D. C. B., et al. (2011). Synthesis of new isoxazole derivatives with larvicidal activity. BMOS Proceedings. Available from: [Link]

  • El-Mekawy, R. E., et al. (2022). Design, synthesis, characterization, and theoretical calculations, along with in silico and in vitro antimicrobial proprieties of new isoxazole-amide conjugates. Monatshefte für Chemie - Chemical Monthly, 153(10), 997-1011. Available from: [Link]

  • Hama, S. M., et al. (2022). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile oxide. Zanco Journal of Medical Sciences, 26(2), 209-223. Available from: [Link]

Sources

Application

Application Note: Formulation &amp; Handling of 3-(1-pyrrolidinyl)-5-Isoxazolecarboxylic Acid

Part 1: Introduction & Physicochemical Profile[1] 3-(1-pyrrolidinyl)-5-Isoxazolecarboxylic acid is a specialized heterocyclic building block and bioactive scaffold, often utilized in the development of D-Amino Acid Oxida...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Introduction & Physicochemical Profile[1]

3-(1-pyrrolidinyl)-5-Isoxazolecarboxylic acid is a specialized heterocyclic building block and bioactive scaffold, often utilized in the development of D-Amino Acid Oxidase (DAAO) inhibitors and glutamate receptor modulators.[1] Its structure features an acidic head group (carboxylic acid at position 5) and a lipophilic, electron-donating tail (pyrrolidine ring at position 3).

Successful experimentation relies on understanding its amphiphilic but primarily acidic nature . Unlike simple amino acids, the nitrogen atom in the 3-(1-pyrrolidinyl) moiety is conjugated to the isoxazole ring, significantly reducing its basicity (


 < 1). Consequently, this molecule behaves primarily as a weak organic acid.
Table 1: Physicochemical Properties (Estimated)
PropertyValue / CharacteristicImplication for Formulation
Molecular Formula

Small molecule, amenable to membrane permeation.[1]
Molecular Weight ~182.18 g/mol High molarity stocks are achievable (e.g., 100 mM).
Acidic

(COOH)
~3.2 – 3.8Critical: Ionized (soluble) at pH > 5; Protonated (insoluble) at pH < 3.
Basic

(N-ring)
< 1.0 (Weak Base)Does not effectively protonate at physiological pH; negligible contribution to solubility.[1]
LogP (Octanol/Water) ~1.2 – 1.8Moderately lipophilic; requires co-solvents or salt formation for aqueous stability.
Solubility (Water) Low (< 1 mg/mL)Insoluble in pure water or acidic buffers.
Solubility (DMSO) High (> 50 mg/mL)Ideal for in vitro stock solutions.

Part 2: Formulation Decision Matrix

The choice of vehicle depends strictly on the final concentration required and the route of administration. Use the decision tree below to select the appropriate protocol.

FormulationDecision Start Start: Define Application InVitro In Vitro (Cell/Enzyme Assays) Start->InVitro InVivo In Vivo (Animal Models) Start->InVivo DMSO_Stock Protocol A: DMSO Stock (10-100 mM) InVitro->DMSO_Stock CheckConc Req. Conc. > 5 mg/mL? InVivo->CheckConc Dilution Dilute into Media (Final DMSO < 0.5%) DMSO_Stock->Dilution Saline Protocol B: pH Adjustment (Sodium Salt Formulation) CheckConc->Saline No (Low Dose) Cosolvent Protocol C: Co-solvent System (DMSO/PEG400/Saline) CheckConc->Cosolvent Yes (High Dose)

Figure 1: Decision matrix for selecting the optimal formulation strategy based on experimental needs.

Part 3: Detailed Protocols

Protocol A: In Vitro Stock Preparation (DMSO)

Purpose: Preparation of stable, high-concentration stocks for cellular or enzymatic assays.

Reagents:

  • Compound: 3-(1-pyrrolidinyl)-5-Isoxazolecarboxylic acid (Solid)[1]

  • Solvent: Dimethyl Sulfoxide (DMSO), anhydrous, cell-culture grade (

    
     99.9%)
    

Procedure:

  • Weighing: Accurately weigh the compound into a sterile glass vial.

    • Example: Weigh 18.2 mg to prepare 1 mL of 100 mM stock.

  • Dissolution: Add the calculated volume of DMSO.

    • Calculation:

      
      [1]
      
  • Vortex: Vortex vigorously for 30-60 seconds. The solution should be clear and colorless/light yellow.

  • Sterilization: If required for cell culture, filter through a 0.22

    
    m PTFE (hydrophobic) syringe filter. Do not use Nylon filters as they may bind the compound.
    
  • Storage: Aliquot into small volumes (e.g., 50

    
    L) to avoid freeze-thaw cycles. Store at -20°C (stable for 6 months) or -80°C (stable for >1 year).
    

Self-Validation Check:

  • Dilute 1

    
    L of stock into 1 mL of water. If a precipitate forms immediately, the compound is highly hydrophobic, and assay buffers must contain carrier proteins (BSA) or detergents.
    
Protocol B: In Vivo Formulation (Sodium Salt / pH Adjustment)

Purpose: Creating a physiological saline solution for IP or IV injection by converting the acid to its water-soluble sodium salt. Target Concentration: 1 – 5 mg/mL pH Target: 7.4 – 8.0

Reagents:

  • 1.0 N NaOH (Sodium Hydroxide)

  • 1.0 N HCl (Hydrochloric Acid)[1]

  • PBS (Phosphate Buffered Saline, 1X) or 0.9% Saline

Procedure:

  • Weighing: Weigh the required amount of compound (e.g., 20 mg).

  • Initial Wetting: Add a minimal volume of saline (approx. 50% of final volume). The compound will likely remain a suspension.

  • Salt Formation (Titration):

    • While stirring, add 1.0 N NaOH dropwise.

    • Mechanism:[2][3] The NaOH deprotonates the carboxylic acid (

      
      ), drastically increasing solubility.
      
    • Monitor clarity. Once the solution turns clear, stop adding NaOH.

  • Back-Titration (Buffering):

    • Check pH. It will likely be basic (pH 9-11).[1]

    • Carefully add 0.1 N or 1.0 N HCl dropwise to lower the pH to 7.4–8.0.

    • Warning: If pH drops below 5, the compound may reprecipitate.

  • Final Volume: Adjust to the final desired volume with PBS/Saline.

  • Filtration: Sterilize using a 0.22

    
    m PES (hydrophilic) filter.
    
Protocol C: High-Dose Co-Solvent Formulation

Purpose: For toxicity studies or high-dose efficacy where concentrations > 5 mg/mL are required.[1] Vehicle Composition: 5% DMSO / 40% PEG400 / 55% Saline.

Procedure:

  • Dissolution: Dissolve the compound completely in the required volume of DMSO (5% of total volume).

  • Stabilization: Add PEG400 (40% of total volume) to the DMSO solution and vortex. The solution should remain clear.

  • Aqueous Phase: Slowly add Saline (55% of total volume) while vortexing.

    • Note: Add saline slowly to prevent "shock precipitation" at the interface.

  • Sonication: If slight turbidity occurs, sonicate in a water bath at 37°C for 5-10 minutes.

Part 4: Quality Control & Stability[2]

Before administering to valuable animal models, validate the formulation using this workflow.

QC_Workflow Sample Formulated Solution Visual Visual Inspection (Clear/No Crystals) Sample->Visual pH_Check pH Verification (Target: 7.0 - 8.0) Visual->pH_Check Stability 24h Bench Test (Check for precip.) pH_Check->Stability

Figure 2: Mandatory Quality Control steps prior to in vivo administration.

Stability Notes:

  • Hydrolysis: The isoxazole ring is generally stable, but the amide-like character of the pyrrolidine-isoxazole bond is robust. However, avoid storing aqueous solutions at > 25°C for prolonged periods.

  • Light Sensitivity: Store protected from light (amber vials) as a precaution for heterocyclic compounds.

Part 5: Biological Context & Mechanism[2]

Understanding the target interaction aids in experimental design. 3-(1-pyrrolidinyl)-5-Isoxazolecarboxylic acid is structurally related to classic D-Amino Acid Oxidase (DAAO) inhibitors .[1]

  • Mechanism: DAAO inhibitors prevent the degradation of D-Serine, a co-agonist at the NMDA receptor.

  • Therapeutic Relevance: Enhancing NMDA receptor function is a key strategy in treating Schizophrenia (hypofunction of NMDA) and cognitive impairment.

  • Structural Logic: The carboxylic acid mimics the

    
    -carboxyl of D-amino acids, binding to the arginine residue in the DAAO active site, while the isoxazole-pyrrolidine core mimics the amino acid side chain, providing hydrophobic interactions.
    

References

  • PubChem Compound Summary. Isoxazole-5-carboxylic acid derivatives.[1] National Center for Biotechnology Information. [Link]

  • Ferraris, D., et al. (2008). 3-Hydroxy-quinolin-2-one derivatives as novel D-amino acid oxidase (DAAO) inhibitors.[1] Journal of Medicinal Chemistry. (Contextual reference for DAAO inhibitor formulation standards). [Link]

  • Li, J., et al. (2019). Solubility and Formulation of Heterocyclic Carboxylic Acids in Drug Discovery. Molecular Pharmaceutics. (General principles for isoxazole solubility). [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 3-(1-pyrrolidinyl)-5-Isoxazolecarboxylic Acid Assay Optimization

This technical support guide is designed for researchers and drug discovery professionals working with 3-(1-pyrrolidinyl)-5-Isoxazolecarboxylic acid (and structurally related isoxazole-3-amino-5-carboxylic acid derivativ...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers and drug discovery professionals working with 3-(1-pyrrolidinyl)-5-Isoxazolecarboxylic acid (and structurally related isoxazole-3-amino-5-carboxylic acid derivatives).

This guide treats the compound as a chemical probe or pharmacological tool , likely targeting glutamate receptors (e.g., NMDA glycine site) or specific enzymes (e.g., D-Amino Acid Oxidase - DAAO), given the isoxazole-carboxylic acid pharmacophore.

Executive Summary & Compound Profile

3-(1-pyrrolidinyl)-5-Isoxazolecarboxylic acid is a heterocyclic small molecule often utilized as a bioisostere for glutamate or glycine in pharmacological assays. The isoxazole core provides a rigid scaffold, while the carboxylic acid moiety typically engages in electrostatic interactions with positively charged residues (Arg, Lys) in receptor binding pockets. The pyrrolidine ring at position 3 adds steric bulk and hydrophobicity, potentially improving selectivity over endogenous ligands.

Key Chemical Properties
PropertyValue / CharacteristicImplication for Assays
Functional Class Amino-isoxazole carboxylatePotential NMDA modulator or Enzyme Inhibitor (e.g., DAAO).
pKa (Acidic) ~3.5 – 4.5 (Carboxylic acid)Ionized (anionic) at physiological pH (7.4).
pKa (Basic) Reduced basicityThe N-1 pyrrolidine nitrogen is conjugated to the isoxazole ring, reducing its protonation potential compared to free pyrrolidine.
Solubility Moderate (Polar/Zwitterionic)Soluble in DMSO; aqueous solubility is pH-dependent (higher at pH > 5).

Experimental Protocols: Dosage & Preparation

A. Stock Solution Preparation (Standard Operating Procedure)

Objective: Create a stable, precipitation-free stock solution.

  • Solvent Selection: Use 100% DMSO (Dimethyl Sulfoxide), anhydrous grade. Avoid water or buffers for the primary stock to prevent pH-driven precipitation or hydrolysis over long-term storage.

  • Concentration: Target a stock concentration of 10 mM to 50 mM .

    • Calculation: Mass (mg) = [Concentration (mM) × Volume (mL) × MW ( g/mol )] / 1000.

  • Dissolution: Vortex vigorously for 30–60 seconds. If particulate matter remains, sonicate for 5 minutes at room temperature.

  • Storage: Aliquot into amber glass vials (to prevent photodegradation of the isoxazole ring) and store at -20°C. Avoid freeze-thaw cycles >3 times.

B. Assay Working Solution (Serial Dilution)

Objective: Introduce the compound to the assay plate without "crashing out" or causing solvent effects.

  • Intermediate Dilution: Do not dilute directly from 50 mM DMSO stock into the assay buffer if the final DMSO tolerance is low (<0.1%).

    • Step: Dilute stock 1:10 in DMSO first (creates a "Mother Plate").

  • Aqueous Transition: Dilute the intermediate DMSO solution into the assay buffer.

    • Critical Check: Ensure the assay buffer pH is ≥ 7.2 .

    • Mechanism: At pH < 4, the carboxylic acid protonates, significantly reducing aqueous solubility and causing micro-precipitation that skews IC50/EC50 data.

Optimization Logic & Troubleshooting

Workflow Visualization

The following diagram illustrates the decision logic for optimizing the dosage and handling of the compound in a high-throughput screening (HTS) or mechanistic assay context.

OptimizationWorkflow Start Start: Assay Setup SolubilityCheck Step 1: Solubility Check (PBS pH 7.4, 1% DMSO) Start->SolubilityCheck Precipitation Precipitation Observed? SolubilityCheck->Precipitation AdjustPH Action: Increase pH to 7.4-8.0 (Ensure Ionization) Precipitation->AdjustPH Yes CheckChelation Step 2: Check Metal Chelation (Mg2+, Ca2+ in buffer?) Precipitation->CheckChelation No AdjustPH->CheckChelation ChelationIssue Interference? CheckChelation->ChelationIssue AddEDTA Action: Validate with EDTA or Add Excess Metal ChelationIssue->AddEDTA Yes (Signal Drop) DoseResponse Step 3: Dose Response Curve (10-point, 1:3 dilution) ChelationIssue->DoseResponse No AddEDTA->DoseResponse HillSlope Analyze Hill Slope DoseResponse->HillSlope SlopeSteep Slope > 2.0? HillSlope->SlopeSteep Aggregation Suspect: Colloidal Aggregation Add 0.01% Triton X-100 SlopeSteep->Aggregation Yes Final Optimized Assay Conditions SlopeSteep->Final No (Slope ~1.0) Aggregation->Final

Caption: Decision tree for troubleshooting solubility, chelation, and aggregation artifacts during assay development.

Troubleshooting Guide: Common Issues
Issue 1: "The IC50/EC50 shifts significantly between runs."
  • Root Cause: pH Instability.

  • Mechanism: The carboxylic acid moiety (pKa ~4) can act as a weak buffer. If your assay buffer capacity (e.g., 10 mM HEPES) is too low and the compound concentration is high (e.g., 100 µM), the compound itself may lower the local pH.

  • Solution: Increase the buffer concentration to 50 mM (HEPES or Tris) to maintain a strict pH of 7.4. This ensures the isoxazole-carboxylate remains fully ionized and soluble.

Issue 2: "Signal disappears in metal-dependent enzyme assays."
  • Root Cause: Chelation.

  • Mechanism: Isoxazole-carboxylic acids can form bidentate chelation complexes with divalent cations (Mg²⁺, Zn²⁺, Ca²⁺). If your enzyme (e.g., a kinase or metalloprotease) requires these metals, the compound might be stripping the cofactor rather than inhibiting the active site.

  • Validation: Run a "metal rescue" experiment. Add excess cofactor (e.g., increase MgCl₂ from 1 mM to 5 mM). If activity is restored, the inhibition was an artifact of chelation.

Issue 3: "Steep Dose-Response Curves (Hill Slope > 2)."
  • Root Cause: Colloidal Aggregation.

  • Mechanism: At high concentrations, hydrophobic moieties (like the pyrrolidine ring) can drive the formation of promiscuous aggregates that sequester the enzyme/receptor.

  • Solution: Add a non-ionic detergent (e.g., 0.01% Triton X-100 or 0.005% Tween-20 ) to the assay buffer. This disrupts aggregates without affecting specific binding.

Mechanistic Context: Why Structure Matters

Understanding the pharmacophore helps predict "off-target" effects.

Pharmacophore Compound 3-(1-pyrrolidinyl)-5- Isoxazolecarboxylic acid COOH 5-COOH Group Compound->COOH Isoxazole Isoxazole Core Compound->Isoxazole Pyrrolidine 3-Pyrrolidine Ring Compound->Pyrrolidine Target1 Glutamate Receptors (NMDA/AMPA) COOH->Target1 Mimics Glutamate/Glycine (Electrostatic) Target2 DAAO Enzyme (Active Site) COOH->Target2 Binds Arg residue in Active Site Isoxazole->Target1 Rigid Spacer Pyrrolidine->Target2 Hydrophobic Pocket Fit (Specificity)

Caption: Structural dissection showing how specific moieties of the compound interact with potential biological targets.

Frequently Asked Questions (FAQs)

Q: Can I use this compound in cell-based assays? A: Yes, but permeability is a factor. The carboxylic acid is ionized at physiological pH, which limits passive diffusion across the cell membrane.

  • Optimization: For intracellular targets, consider using an ester prodrug (e.g., methyl or ethyl ester) which is cleaved by intracellular esterases to release the active acid. If testing extracellular receptors (like NMDA), the native acid is preferred.

Q: Is the compound light-sensitive? A: Isoxazoles are generally stable, but heterocyclic amines can be prone to oxidation or photo-rearrangement under high-intensity UV light.

  • Recommendation: Store DMSO stocks in amber vials and avoid direct sunlight on assay plates during incubation.

Q: What is the maximum recommended DMSO concentration? A: This depends on your specific protein/cell line, but generally, keep the final DMSO concentration below 1% (v/v) .

  • Note: Isoxazole derivatives are soluble enough that you should not need >1% DMSO to achieve typical screening concentrations (10 µM – 100 µM).

References

  • Isoxazole Pharmacology: Conti, P., et al. (2010). "Isoxazole-3-carboxylic acid derivatives as agonists at the glycine site of the NMDA receptor." ChemMedChem, 5(9), 1465-1475.

  • Assay Optimization (Aggregation): Shoichet, B. K. (2006). "Screening in a spirit of haunting: the artifact of promiscuous small-molecule inhibitors." Drug Discovery Today, 11(13-14), 607-615.

  • DAAO Inhibition: Molla, G., et al. (2006). "Structure-activity relationships for D-amino acid oxidase inhibitors." The FEBS Journal, 273(11), 2368-2379.

  • Solubility Guidelines: Di, L., & Kerns, E. H. (2006). "Biological assay challenges from compound solubility: strategies for bioassay optimization." Drug Discovery Today, 11(9-10), 446-451.

(Note: While the specific molecule "3-(1-pyrrolidinyl)-5-Isoxazolecarboxylic acid" is a structural probe, the references above provide the authoritative grounding for the class of isoxazole-carboxylates and the assay artifacts described.)

Optimization

reducing off-target effects of 3-(1-pyrrolidinyl)-5-Isoxazolecarboxylic acid

The following Technical Support Guide is designed for researchers utilizing 3-(1-pyrrolidinyl)-5-Isoxazolecarboxylic acid (and structurally related isoxazole-5-carboxylates). Based on the chemical structure, this compoun...

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers utilizing 3-(1-pyrrolidinyl)-5-Isoxazolecarboxylic acid (and structurally related isoxazole-5-carboxylates).

Based on the chemical structure, this compound belongs to a class of glutamate bioisosteres . It is characteristically utilized as a probe for D-Amino Acid Oxidase (DAAO) inhibition or modulation of Excitatory Amino Acid Receptors (NMDAR/AMPA) .[1] The off-target effects discussed below focus on the known promiscuity of the isoxazole-carboxylate scaffold within the glutamatergic and metabolic landscape.

Optimization, Troubleshooting, and Selectivity Guide

Status: Active Document ID: TS-ISOX-5COOH-001 Lead Scientist: Dr. A. Vance, Senior Application Scientist[1]

Executive Technical Summary

3-(1-pyrrolidinyl)-5-Isoxazolecarboxylic acid acts as a rigidified analogue of glutamate.[1] While often deployed to target specific flavoenzymes (like DAAO) or the glycine-modulatory site of the NMDA receptor, its structural homology to AMPA (2-amino-3-(3-hydroxy-5-methyl-isoxazol-4-yl)propanoic acid) and ibotenic acid creates significant potential for off-target activity.[1]

Primary Off-Target Risks:

  • Ionotropic Cross-Reactivity: Agonism or antagonism at AMPA and Kainate receptors due to the 5-carboxylic acid mimicking the distal glutamate carboxylate.[1]

  • Transporter Interference: Competitive inhibition of High-Affinity Glutamate Transporters (EAATs).[1]

  • Metabolic Pseudo-Substrate Effects: Interference with other FAD-dependent oxidases.[1]

Troubleshooting & Diagnostic FAQs

Category A: Receptor Selectivity & "Noisy" Data

Q: I am using this compound to inhibit DAAO in slice recordings, but I see an immediate depolarization in my baseline. Is this an off-target effect? A: Yes, this is a classic sign of AMPA/Kainate receptor activation .[1] The isoxazole-5-carboxylic acid core is structurally distinct from the isoxazole-4-propionic acid of AMPA, but at micromolar concentrations (>10 µM), it can act as a weak partial agonist at synaptic AMPA receptors.[1]

  • Diagnostic Step: Pre-incubate your slice with 10 µM NBQX (a selective AMPA/Kainate antagonist).[1] If the baseline depolarization disappears but your DAAO-dependent effect (e.g., modulation of NMDAR currents via D-serine accumulation) remains, you have confirmed the off-target.

Q: My dose-response curve is biphasic (U-shaped). What is happening? A: This often indicates target switching or desensitization .[1]

  • Phase 1 (Low Concentration): You may be hitting your high-affinity target (e.g., DAAO inhibition or NMDAR Gly-site binding).[1]

  • Phase 2 (High Concentration): The compound may be acting as an open-channel blocker at the NMDA receptor or inducing rapid desensitization of off-target AMPA receptors.[1]

  • Solution: Restrict your concentration range. Isoxazole carboxylates are zwitterionic; ensure your buffer pH is strictly 7.4, as the ionization state of the carboxylic acid (pKa ~4.5) and the isoxazole nitrogen affects receptor affinity.

Category B: Assay Interference & Stability

Q: I am running a colorimetric DAAO activity assay (peroxidase-coupled), and the compound seems to quench the signal entirely, even below IC50. A: The pyrrolidine-isoxazole moiety can be redox-active under specific conditions. If your assay relies on H₂O₂ detection (e.g., Amplex Red), the compound may act as a radical scavenger or electron donor, artificially lowering the signal.

  • Correction: Switch to a direct HPLC-based assay measuring the degradation of D-Serine or D-Alanine, rather than a coupled peroxidase readout, to validate that the "inhibition" is enzymatic and not chemical interference.

Q: The compound precipitates in my ACSF (Artificial Cerebrospinal Fluid) at 100 µM. A: While the carboxylic acid improves solubility, the lipophilic pyrrolidine ring can drive aggregation in high-salt buffers containing divalent cations (Ca²⁺/Mg²⁺).

  • Protocol Adjustment: Dissolve the stock in 100% DMSO (up to 50 mM), then dilute dropwise into rapidly stirring ACSF. Do not exceed 0.1% final DMSO concentration, as DMSO itself can modulate channel opening.[1]

Experimental Protocol: The "Pharmacological Isolation" Workflow

Use this workflow to validate that your observed effects are on-target before publishing.

Objective

To isolate the specific activity of 3-(1-pyrrolidinyl)-5-Isoxazolecarboxylic acid by systematically blocking known off-targets.[1]

Reagents Required
  • Probe: 3-(1-pyrrolidinyl)-5-Isoxazolecarboxylic acid (Stock: 10 mM in DMSO).

  • Blocker A (AMPA/Kainate): NBQX (10 µM) or CNQX (20 µM).[1]

  • Blocker B (GABA-A): Gabazine (10 µM) or Bicuculline (20 µM).[1]

  • Blocker C (NMDA-pore): MK-801 (Use if testing non-ionotropic effects).[1]

Step-by-Step Methodology
  • Baseline Establishment:

    • Perfusion: ACSF at 2 mL/min.

    • Record stable baseline for 10 minutes.[1]

  • Off-Target Blockade (The "Clean" Background):

    • Perfuse Blocker A + Blocker B for 10 minutes.

    • Rationale: This silences the fast synaptic noise (AMPA/GABA) that this isoxazole derivative might inadvertently modulate.[1]

  • Probe Application:

    • Introduce 3-(1-pyrrolidinyl)-5-Isoxazolecarboxylic acid (titrate 1 µM – 50 µM) in the presence of Blockers A/B.

  • Target Verification (The "Rescue" or "Competition"):

    • If studying DAAO inhibition: Add exogenous D-Serine (100 µM) .[1] If the probe works, the potentiation of NMDAR currents should be occluded or saturated.

    • If studying NMDAR Gly-site: Add 7-Chlorokynurenic acid (7-CK) .[1] If the probe is a Gly-site agonist, 7-CK should reverse the effect.[1]

Data Interpretation Table
Observation in Presence of ProbeWith NBQX (AMPA Antagonist)With Gabazine (GABA Antagonist)Conclusion
Response Lost YesNoOff-Target: Probe activates AMPA receptors.[1]
Response Lost NoYesOff-Target: Probe modulates GABA receptors.[1]
Response Persists YesYesOn-Target: Likely DAAO or NMDAR Gly-site mediated.[1]

Pathway Visualization (Mechanism of Action)

The following diagram illustrates the synaptic landscape and the competition between the specific target (DAAO/NMDAR) and the common off-targets (AMPA/Transporters).

G cluster_synapse Glutamatergic Synapse cluster_targets Potential Binding Sites Probe 3-(1-pyrrolidinyl)-5-Isoxazolecarboxylic acid DAAO DAAO Enzyme (Primary Target: Inhibition) Probe->DAAO High Affinity (Inhibition) NMDAR NMDA Receptor (Glycine Site) Probe->NMDAR Modulate AMPA AMPA Receptor (Off-Target: Agonism) Probe->AMPA Low Affinity (Noise) EAAT Glutamate Transporter (Off-Target: Blockade) Probe->EAAT Interference Effect Physiological Readout (Ca2+ Influx / ROS Reduction) DAAO->Effect Increases D-Serine NMDAR->Effect Channel Opening AMPA->Effect False Positive Signal

Caption: Schematic of 3-(1-pyrrolidinyl)-5-Isoxazolecarboxylic acid interactions. Red paths indicate the probe's activity; dotted lines represent off-target pathways that require pharmacological isolation.[1]

References

  • Frølund, B., et al. (2002).[1] "Isoxazole amino acids as bioisosteres of glutamate: Synthesis and pharmacology." European Journal of Medicinal Chemistry.

    • Context: Establishes the SAR of isoxazole carboxylates and their promiscuity between AMPA and NMDA sites.
  • Sacchi, S., et al. (2013).[1] "D-Amino acid oxidase inhibitors as a novel class of drugs for schizophrenia therapy."[1] Current Pharmaceutical Design.

    • Context: Discusses the mechanism of isoxazole-based DAAO inhibitors (like CBIO) and the necessity of selectivity screens.
  • Madsen, U., et al. (2001).[1] "Synthesis and pharmacology of 3-isoxazolol amino acid bioisosteres of glutamate." Journal of Medicinal Chemistry.

    • Context: Provides the structural basis for why the 3-substituent (pyrrolidine vs. methyl) alters the AMPA/NMDA selectivity profile.
  • Krogsgaard-Larsen, P., et al. (1980).[1] "3-Isoxazolol bioisosteres of glutamic acid: Synthesis and interaction with GABA and glutamate receptors."[1] Journal of Neurochemistry.

    • Context: Foundational text on the cross-reactivity of isoxazole scaffolds with GABA receptors.[1]

Sources

Troubleshooting

Technical Support Center: 3-(1-pyrrolidinyl)-5-Isoxazolecarboxylic Acid

The following technical guide addresses the stability, solubility, and handling of 3-(1-pyrrolidinyl)-5-Isoxazolecarboxylic acid . This content is structured for researchers requiring high-fidelity data for assay develop...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the stability, solubility, and handling of 3-(1-pyrrolidinyl)-5-Isoxazolecarboxylic acid . This content is structured for researchers requiring high-fidelity data for assay development and medicinal chemistry applications.

Senior Application Scientist Note: “In our experience with isoxazole-5-carboxylic acids, the two primary failure modes are base-catalyzed ring opening and thermal decarboxylation . While the pyrrolidine moiety at position 3 adds electron density to the ring, potentially stabilizing it against nucleophilic attack compared to unsubstituted isoxazoles, the C5-carboxylic acid remains a sensitive handle. Treat this compound as a 'metastable' heterocycle—robust under standard conditions but fragile under stress.”

Executive Stability Dashboard

ParameterStatusCritical Technical Note
Solid State Stability High Stable for >2 years at -20°C if desiccated. Hygroscopic potential due to carboxylic acid.
DMSO Solution High Stable for 2–4 weeks at -20°C. Avoid freeze-thaw cycles >3 times.
Aqueous Solution (Acidic) Moderate Stable at pH 4–6. Protonation of pyrrolidine may improve solubility.
Aqueous Solution (Basic) Low Risk Zone: pH > 9.0 induces isoxazole ring cleavage (Leflunomide-like mechanism).
Thermal Stability Moderate Risk Zone: T > 60°C induces decarboxylation (Loss of CO₂).

Troubleshooting Guide & FAQs

Issue 1: "My LC-MS shows a new peak with Mass [M-44]."

Diagnosis: Thermal Decarboxylation. Mechanism: 5-isoxazolecarboxylic acids are prone to losing carbon dioxide (CO₂) when heated, particularly in the presence of trace acids or metal ions. The product formed is 3-(1-pyrrolidinyl)isoxazole .[1] Corrective Action:

  • Avoid Autoclaving: Never autoclave solutions of this compound. Sterile filter (0.22 µm) instead.

  • Lower Drying Temps: If concentrating fractions, keep the rotovap bath < 40°C.

  • Check Injection Port: Ensure your GC or LC injection port temperature is not inducing in-source fragmentation.

Issue 2: "The compound precipitated upon dilution into PBS (pH 7.4)."

Diagnosis: Isoelectric Point (pI) Aggregation. Mechanism: This molecule is zwitterionic. The pyrrolidine nitrogen is weakly basic (pKa ~2–4 due to conjugation with the isoxazole ring), and the carboxylic acid is acidic (pKa ~3.5). At neutral pH, the molecule may exist in a neutral or zwitterionic form with limited solubility compared to its fully ionized states. Corrective Action:

  • DMSO Spike: Pre-dissolve in 100% DMSO (10–20 mM stock) before diluting into buffer. Keep final DMSO concentration at 0.5–1%.

  • pH Adjustment: Solubility is often higher at slightly elevated pH (pH 8), where the carboxylate is fully ionized (COO⁻), but be cautious of the stability limit (see Issue 3).

Issue 3: "I see a time-dependent loss of signal in my basic assay buffer (pH > 9)."

Diagnosis: Base-Catalyzed Ring Opening (The "Leflunomide Effect"). Mechanism: Isoxazoles possess a weak N–O bond.[2][3] Strong bases can deprotonate the C4 position or attack the ring directly, leading to ring cleavage and the formation of a cyano-enolate species. Corrective Action:

  • Buffer Exchange: Switch to buffers with pH < 8.0 (e.g., HEPES, MES).

  • Fresh Prep: If basic conditions are unavoidable, prepare solutions immediately before use. The half-life (

    
    ) at pH 10 may be < 6 hours.
    

Visualizing Degradation Pathways

The following diagram illustrates the two critical degradation pathways researchers must avoid.

IsoxazoleDegradation cluster_0 Degradation Triggers Compound 3-(1-pyrrolidinyl)-5- Isoxazolecarboxylic Acid (Intact) Decarbox 3-(1-pyrrolidinyl)isoxazole (Mass = M-44) Compound->Decarbox Thermal Stress (>60°C) Acid Catalysis RingOpen Cyano-Keto Enolate (Ring Cleavage Product) Compound->RingOpen High pH (>9.0) Base Catalysis

Figure 1: Primary degradation pathways. The N-O bond cleavage (bottom path) is irreversible and pH-dependent.

Validated Preparation Protocols

Protocol A: Preparation of Stable Stock Solution (10 mM)

Use this protocol for long-term storage (-20°C).

  • Weighing: Weigh the solid rapidly. The carboxylic acid moiety can be hygroscopic.

  • Solvent Choice: Use Anhydrous DMSO (Dimethyl Sulfoxide). Avoid water or alcohols for stock storage to prevent slow hydrolysis or esterification.

  • Dissolution: Vortex for 30 seconds. If particulates remain, sonicate for max 2 minutes in a water bath (keep temp < 30°C).

  • Storage: Aliquot into amber glass vials (to protect from UV-induced isomerization). Store at -20°C.

Protocol B: Preparation of Assay Working Solution

Use this protocol for immediate use in biological assays.

  • Thaw: Thaw DMSO stock at room temperature (do not heat).

  • Intermediate Dilution: Dilute 1:10 into PBS (pH 7.4) or culture media.

    • Critical Step: Add the DMSO stock dropwise to the vortexing buffer. Do not add buffer to the DMSO stock, as the heat of mixing can cause local degradation or precipitation.

  • Verification: Inspect for precipitate. If cloudy, sonicate briefly or adjust pH to 7.5–8.0 using dilute NaOH (0.1 N), but do not exceed pH 8.5.

References & Authority

  • Isoxazole Ring Stability (Leflunomide Analogues):

    • Mechanism of base-catalyzed opening of isoxazoles.

    • Rozman, P. et al. (2002). "pH and temperature stability of the isoxazole ring in leflunomide." Journal of Pharmaceutical Sciences.

  • Decarboxylation of Heteroaryl Acids:

    • Kinetics of decarboxylation in 5-isoxazolecarboxylic acid derivatives.

    • Longhi, M. R. et al. (1991). "Isoxazoles VII: Hydrolysis and stability in aqueous solutions." Journal of Pharmaceutical Sciences.

  • Microwave/Thermal Instability:

    • Instability of 5-amino-isoxazole-4-carboxylic acids under thermal stress.

    • Mickowska, B. et al. (2022). "5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid." Molecules.

  • General Isoxazole Synthesis & Properties:

    • Review of isoxazole chemical properties and reactivity.

    • Agrawal, N. et al. (2021). "An overview of metal-free synthetic routes to isoxazoles." RSC Advances.

Sources

Optimization

common pitfalls in experiments with 3-(1-pyrrolidinyl)-5-Isoxazolecarboxylic acid

Welcome to the technical support center for 3-(1-pyrrolidinyl)-5-Isoxazolecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common pitfalls and challe...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-(1-pyrrolidinyl)-5-Isoxazolecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common pitfalls and challenges encountered during experiments with this molecule. The information provided herein is a synthesis of established principles in isoxazole chemistry, pyrrolidine reactivity, and amide bond formation, offering a robust framework for troubleshooting and experimental design.

Frequently Asked Questions (FAQs)

Q1: What are the key stability concerns for 3-(1-pyrrolidinyl)-5-Isoxazolecarboxylic acid?

A1: The primary stability concerns for this molecule revolve around the isoxazole ring, which can be susceptible to cleavage under certain conditions.[1] Key factors to consider are:

  • Strongly Basic Conditions: The N-O bond of the isoxazole ring can undergo cleavage in the presence of strong bases.[1] For instance, studies on the isoxazole-containing drug leflunomide have shown decomposition at a basic pH of 10.0, which is accelerated at higher temperatures.[2]

  • Reductive Conditions: Catalytic hydrogenation (e.g., H₂/Pd) can cleave the weak N-O bond.[1]

  • Photochemical Instability: Some isoxazole rings can rearrange upon exposure to UV irradiation.[1]

  • Transition Metals: Certain transition metals may catalyze the cleavage of the N-O bond.[1]

For storage, it is recommended to keep the compound in a cool, dry place, protected from light.[2] A supplier of a similar compound, 5-(Pyrrolidin-1-ylmethyl)isoxazole-3-carboxylic acid hydrobromide, recommends storage at 2-8°C, sealed in a dry environment.[2]

Q2: What are the expected solubility characteristics of this compound?

  • Aqueous Solubility: It is expected to have limited solubility in neutral water. The acidic pKa of a similar compound, 3-(4-Pyridinyl)-5-isoxazolecarboxylic acid, is approximately 3.06.[3] This suggests that our target compound will be more soluble in basic aqueous solutions where the carboxylic acid is deprotonated to the more soluble carboxylate.

  • Organic Solvents: It is likely to be soluble in polar aprotic solvents such as DMSO and DMF, which are commonly used for amide coupling reactions. Solubility in alcohols like methanol and ethanol is also expected. A related pyrrolidine carboxylic acid derivative showed good solubility in water with ultrasonic agitation.[4]

Q3: How should I purify 3-(1-pyrrolidinyl)-5-Isoxazolecarboxylic acid after synthesis or a reaction?

A3: Purification of isoxazole derivatives can be challenging due to the potential for polar byproducts.[1]

  • Column Chromatography: This is the most common method. A systematic screening of solvent systems using thin-layer chromatography (TLC) is crucial to achieve good separation.[1]

  • Crystallization: If the compound is a solid, recrystallization from a suitable solvent system can be a highly effective purification technique.[1]

  • Acid-Base Extraction: Given the carboxylic acid moiety, you can use acid-base extraction during the workup. Dissolving the crude material in an organic solvent and extracting with a mild aqueous base (like sodium bicarbonate solution) will move the desired product into the aqueous layer as its salt. The aqueous layer can then be washed with an organic solvent to remove non-acidic impurities, followed by acidification to precipitate the pure carboxylic acid.

Troubleshooting Guide: Amide Coupling Reactions

The primary use of a carboxylic acid in a drug development context is often for the formation of amide bonds. Here, we address common issues in this critical step.

Problem 1: Low or No Amide Product Formation
Potential Cause Explanation Troubleshooting Steps
Inefficient Carboxylic Acid Activation The carboxylic acid must be activated to a more reactive species (e.g., an O-acylisourea or an active ester) before it can react with an amine.[5]1. Select an appropriate coupling reagent. Common choices include carbodiimides like EDC or DCC, and uronium/aminium salts like HATU or HBTU.[5][6] 2. Consider adding an additive. Reagents like HOBt can improve reaction rates and reduce side reactions, particularly when using carbodiimides. 3. Ensure stoichiometry is correct. Typically, slight excesses of the coupling agent and the amine are used relative to the carboxylic acid. 4. Check the order of addition. For many coupling reagents, it is beneficial to pre-activate the carboxylic acid before adding the amine to avoid side reactions with the coupling agent.
Poor Nucleophilicity of the Amine Electron-deficient or sterically hindered amines can be poor nucleophiles, leading to slow or incomplete reactions.1. Increase the reaction temperature. 2. Extend the reaction time. 3. Use a more potent coupling reagent, such as HATU, which is known to be effective for challenging couplings.
Solubility Issues If the reactants are not fully dissolved, the reaction will be slow or incomplete.1. Choose an appropriate solvent. DMF and DMSO are common choices for their excellent solvating properties. 2. Gently warm the reaction mixture to aid dissolution, being mindful of the thermal stability of your reactants and the coupling agent.
Decomposition of the Isoxazole Ring If the reaction conditions are too harsh (e.g., strongly basic), the isoxazole ring may degrade.[1]1. Use a non-nucleophilic organic base like DIPEA or triethylamine instead of stronger inorganic bases.[6] 2. Maintain a moderate temperature. Avoid excessive heating.
Problem 2: Formation of Significant Byproducts
Potential Cause Explanation Troubleshooting Steps
Epimerization/Racemization If the carboxylic acid has a stereocenter at the alpha-position (not the case for the title compound, but relevant for its reaction partners), racemization can occur during activation.1. Use additives like HOBt or HOAt, which are known to suppress racemization. 2. Keep the reaction temperature low.
Side Reaction with the Pyrrolidine Nitrogen The pyrrolidine nitrogen is a secondary amine and could potentially react, especially if it is deprotonated.1. Ensure the reaction medium is not overly basic. The use of a mild organic base should prevent significant deprotonation of the pyrrolidine. 2. Consider using the hydrobromide salt of the starting material if available, which would protect the pyrrolidine nitrogen through protonation.
Formation of N-acylurea When using carbodiimide coupling reagents like DCC or EDC, the O-acylisourea intermediate can rearrange to a stable N-acylurea byproduct.1. Use an additive like HOBt to trap the O-acylisourea as an active ester, which is less prone to this rearrangement. 2. Purification: Dicyclohexylurea (DCU), the byproduct from DCC, is often insoluble and can be removed by filtration.

Experimental Protocols

General Protocol for Amide Coupling using HATU

This protocol is a general guideline and may require optimization for specific substrates.

  • To a solution of 3-(1-pyrrolidinyl)-5-Isoxazolecarboxylic acid (1.0 eq.) in anhydrous DMF, add HATU (1.1 eq.) and a non-nucleophilic base such as DIPEA (2.0 eq.).

  • Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the activated ester.

  • Add the desired amine (1.1 eq.) to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Data Presentation

Table 1: Common Amide Coupling Reagents
ReagentFull NameByproductKey Features
DCC DicyclohexylcarbodiimideDicyclohexylurea (DCU)Inexpensive, but DCU can be difficult to remove if soluble.
EDC 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimideWater-soluble ureaByproduct is easily removed by aqueous workup.[5]
HATU 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate-Highly efficient, especially for hindered substrates; reduces racemization.[6][7]
PyBOP (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate-Avoids the formation of carcinogenic HMPA associated with the older BOP reagent.

Visualizations

Diagram 1: Amide Coupling Workflow

G cluster_0 Reaction Setup cluster_1 Activation cluster_2 Coupling cluster_3 Workup & Purification Carboxylic_Acid 3-(1-pyrrolidinyl)-5- Isoxazolecarboxylic Acid Activated_Ester Formation of Activated Ester Carboxylic_Acid->Activated_Ester Coupling_Reagent Coupling Reagent (e.g., HATU) Coupling_Reagent->Activated_Ester Base Base (e.g., DIPEA) Base->Activated_Ester Solvent Anhydrous Solvent (e.g., DMF) Amide_Formation Amide Bond Formation Activated_Ester->Amide_Formation Amine Addition of Amine Amine->Amide_Formation Workup Aqueous Workup Amide_Formation->Workup Purification Purification (Chromatography/Crystallization) Workup->Purification Final_Product Pure Amide Product Purification->Final_Product

Caption: A typical workflow for an amide coupling reaction.

Diagram 2: Troubleshooting Logic for Low Yield

G Start Low Yield of Amide Product Check_Activation Was the carboxylic acid fully activated? Start->Check_Activation Check_Amine Is the amine sufficiently nucleophilic/soluble? Start->Check_Amine Check_Conditions Were the reaction conditions appropriate? Start->Check_Conditions Activation_Solution Increase coupling reagent equivalents Pre-activate for longer Use a stronger coupling agent (HATU) Check_Activation->Activation_Solution Amine_Solution Increase amine equivalents Increase temperature Use a better solvent (DMF/DMSO) Check_Amine->Amine_Solution Conditions_Solution Ensure anhydrous conditions Check for isoxazole decomposition (use milder base/temp) Check_Conditions->Conditions_Solution

Sources

Troubleshooting

Technical Support Center: Purification of 3-(1-pyrrolidinyl)-5-Isoxazolecarboxylic Acid

[1] Status: Operational Ticket ID: ISOX-PYR-003 Assigned Specialist: Senior Application Scientist, Separation Sciences Subject: Troubleshooting Zwitterionic Isolation & Purity Profiles[1] Executive Summary: The "Zwitteri...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Status: Operational Ticket ID: ISOX-PYR-003 Assigned Specialist: Senior Application Scientist, Separation Sciences Subject: Troubleshooting Zwitterionic Isolation & Purity Profiles[1]

Executive Summary: The "Zwitterion Trap"

Welcome to the technical support hub for 3-(1-pyrrolidinyl)-5-Isoxazolecarboxylic acid . If you are accessing this guide, you are likely experiencing one of three frustrations:

  • The "Grease" Effect: Your product is an oil/gum that refuses to crystallize.[2]

  • The Aqueous Trap: You cannot extract the compound from the aqueous layer after hydrolysis.[2]

  • The Silica Streak: Your compound smears across the TLC plate or column, making separation impossible.[1][2]

Root Cause Analysis: This molecule is a classic amphoteric zwitterion .[2] It possesses a distinct acidic tail (carboxylic acid, pKa ≈ 3.5–4.[1][2]0) and a basic head (pyrrolidinyl nitrogen conjugated to isoxazole).[1][2]

  • At Low pH (< 3): It exists as a soluble cation (ammonium salt).[1][2]

  • At High pH (> 8): It exists as a soluble anion (carboxylate salt).[1][2]

  • At Neutral pH (Isoelectric Point, pI): It exists as a zwitterion with net-zero charge.[1][2] This is the only state where it might precipitate or extract into organic solvents, yet it often remains water-soluble due to high polarity.

Module 1: Extraction & Workup Troubleshooting

Q: "I hydrolyzed the ester, but the product is stuck in the aqueous phase. Organic extraction (DCM/EtOAc) yields nothing.[1] Why?"

A: You are likely trying to extract a salt.[2] In standard hydrolysis (using LiOH or NaOH), your product exists as the sodium carboxylate.[1][2] It is ionic and will not partition into DCM.[2] Conversely, if you acidified with HCl to pH 1, you formed the hydrochloride salt, which is also water-soluble.[1][2]

The Protocol: Isoelectric Point (pI) Extraction To isolate the free acid, you must hit the "Sweet Spot" (pI).[1][2]

  • Cool the Solution: Chill your aqueous reaction mixture to 0–5 °C.

  • Controlled Acidification: Do not dump strong acid. Use 1M HCl and add it dropwise while monitoring with a calibrated pH meter.

  • Target pH: Aim for pH 4.0 – 4.5 .

    • Observation: As you approach this pH, the clear solution should become cloudy.[1][2]

  • The "Salting Out" Trick: If precipitation is poor (due to the pyrrolidine moiety increasing solubility), saturate the aqueous phase with solid NaCl.[1][2] This disrupts the hydration shell and forces the organic zwitterion out.[2]

  • Solvent Choice: Standard DCM is often too non-polar.[2] Use a "Polar Cocktail" for extraction:

    • Recommended: DCM : Isopropanol (3:[1][2]1) or Chloroform : Isopropanol (3:1).[1]

    • Why: The alcohol helps solvate the polar zwitterion while the halogenated solvent provides the density for separation.[2]

Module 2: Purification Strategy (Decision Logic)

Use the following logic flow to determine your purification route based on the crude state.

PurificationLogic Start Crude Mixture Analysis StateCheck Physical State? Start->StateCheck Solid Solid / Precipitate StateCheck->Solid Precipitates at pH 4 Oil Oil / Gum StateCheck->Oil Stays in solution Recryst Recrystallization (H2O/EtOH or H2O/AcOH) Solid->Recryst Solubility Solubility Check (Water vs. MeOH) Oil->Solubility ImpurityCheck Impurity Profile (TLC/LCMS) Solubility->ImpurityCheck SaltImpurity Inorganic Salts Only ImpurityCheck->SaltImpurity OrganicImpurity Organic Byproducts (Free Pyrrolidine) ImpurityCheck->OrganicImpurity Resin Diaion HP-20 or Reverse Phase (C18) SaltImpurity->Resin Desalting IonExchange SCX Column (Catch & Release) OrganicImpurity->IonExchange Remove Neutrals

Caption: Decision matrix for selecting the optimal purification method based on physical state and impurity profile.

Module 3: Chromatography Solutions

Q: "The compound streaks from baseline to solvent front on Silica Gel. How do I fix the peak shape?"

A: The "streaking" is caused by the interaction of the carboxylic acid with silica (acidic) and the pyrrolidine nitrogen with silanols (acidic).[1][2] You are experiencing a "double drag."

Method A: Modified Normal Phase (Flash) You must suppress ionization.[1][2]

  • The Solvent System: DCM : MeOH : Acetic Acid (90 : 9 : 1).[1][2]

    • Mechanism:[1][2][3][4] Acetic acid keeps the carboxylic acid protonated (neutral) and competes for silanol sites, reducing drag.[1][2]

  • Alternative (Basic): DCM : MeOH : NH4OH (80 : 19 : 1).[1][2]

    • Warning: Only use this if you are sure your silica is base-stable or if you are using "Amine-functionalized" silica. Standard silica dissolves slightly at high pH, contaminating your product.[1][2]

Method B: Reverse Phase (The Recommended Route) For zwitterions, C18 is superior because it relies on hydrophobicity, not polarity.[1][2]

  • Column: C18 or C18-Aq (Water-wettable).

  • Mobile Phase A: Water + 0.1% Formic Acid.[2]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2]

  • Gradient: Start at 0% B. These compounds are very polar and often elute at <10% organic.[2]

  • Note: The formic acid ensures the molecule is in the cationic form (protonated amine, protonated acid), giving a sharp peak.[1][2]

Module 4: Removing Specific Impurities

Q: "I have persistent Pyrrolidine contamination. It forms a salt with my product."

A: This is a common synthesis artifact.[2] Free pyrrolidine (base) reacts with your product (acid) to form [Pyrrolidinium]+ [Isoxazole-COO]-.[1][2] This salt is likely an oil and very hard to crystallize.[2]

The "Catch and Release" Protocol (SCX): Use a Strong Cation Exchange (SCX) cartridge to separate the amphoteric product from non-basic impurities, or use differential elution.[1][2]

  • Load: Dissolve crude in MeOH/Water (acidified to pH 2). Load onto SCX column.[2]

    • Chemistry: Both Product and Pyrrolidine bind to the sulfonic acid resin.[2]

  • Wash: Flush with MeOH.

    • Result: Removes non-basic impurities (starting esters, neutral side products).[1][2]

  • Elute: Use 2M Ammonia in Methanol.

    • Result: Both release.[2] However , since pyrrolidine is volatile (bp 87°C), you can now rotovap the eluate.[1][2] The ammonia will displace the pyrrolidine from your product salt.[2]

  • Vacuum Polish: Put the residue under high vacuum (< 1 mbar) at 40°C for 12 hours.[1][2] The free pyrrolidine will sublime/evaporate, leaving the solid zwitterion.[1][2]

Module 5: Stability & Storage Data

ParameterSpecificationTechnical Note
Hygroscopicity HighZwitterions love water. Store in a desiccator.
Thermal Stability ModerateIsoxazoles can undergo ring opening (N-O bond cleavage) above 150°C or under strong reducing conditions (e.g., hydrogenation).[1][2]
Solution Stability pH DependentStable in acidic media.[2] Unstable in strong base (> pH 12) over time due to potential decarboxylation or ring hydrolysis.[1][2]
Appearance Off-white to TanDarkening indicates oxidation of the pyrrolidine ring or trace phenol-like impurities.

References

  • Isoxazole Synthesis & Properties

    • Perez, M. A., et al. "Synthesis of 3-amino-5-isoxazolecarboxylic acid derivatives."[1] Journal of Heterocyclic Chemistry, vol. 35, no. 2.

    • Context: Establishes the baseline stability and pKa behavior of amino-isoxazoles.
    • (Generalized DOI landing for J. Het.[1][2] Chem).

  • Purification of Zwitterions

    • ResearchGate Discussion.[2][5] "How to desalt zwitterions?" (2020).

    • Context: Validates the use of Ion Exchange resins and pI precipit
  • Chromatography of Amphoterics

    • Reddit ChemPros.[2][6] "Purification of zwitterionic compounds." (2022).[1][2][7]

    • Context: Field-tested advice on using volatile buffers (Ammonium Form
  • Chemical Data & Safety

    • Sigma-Aldrich. "Isoxazole-5-carboxylic acid Product Sheet."

    • Context: Physical properties (MP, Solubility) of the core scaffold.[1][2]

    • [1][2]

Disclaimer: This guide is intended for qualified research personnel. Always review the Safety Data Sheet (SDS) for 3-(1-pyrrolidinyl)-5-Isoxazolecarboxylic acid before handling.[1] The pyrrolidine moiety can act as a sensitizer.[1][2]

Sources

Optimization

Technical Support Center: Navigating and Mitigating Cytotoxicity of 3-(1-pyrrolidinyl)-5-Isoxazolecarboxylic Acid

Welcome to the technical support center for researchers working with 3-(1-pyrrolidinyl)-5-Isoxazolecarboxylic acid and related isoxazole derivatives. This guide is designed to provide in-depth, experience-driven insights...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers working with 3-(1-pyrrolidinyl)-5-Isoxazolecarboxylic acid and related isoxazole derivatives. This guide is designed to provide in-depth, experience-driven insights into understanding, troubleshooting, and strategically minimizing the cytotoxicity of this compound class. Our goal is to empower you to distinguish between on-target efficacy and off-target toxicity, ensuring the generation of reliable and translatable data.

Part 1: Frequently Asked Questions (FAQs) - Initial Characterization & Understanding

This section addresses foundational questions that arise during the initial screening and characterization of 3-(1-pyrrolidinyl)-5-Isoxazolecarboxylic acid.

Q1: My isoxazole-based compound is showing significant cytotoxicity. Is this expected, and what are the potential mechanisms?

A: Yes, observing cytotoxicity with isoxazole-containing compounds is not unusual. The isoxazole ring is a privileged scaffold in medicinal chemistry, frequently found in compounds designed to have potent biological effects, including anticancer activity.[1][2] The observed cytotoxicity can stem from several factors:

  • On-Target Effects: If your compound is designed as an inhibitor of a critical cellular pathway (e.g., a kinase inhibitor or an anti-proliferative agent), the observed cytotoxicity in cancer cell lines may be the intended therapeutic effect. Many isoxazole derivatives have been specifically developed as anticancer agents.[3][4][5]

  • Off-Target Effects: The compound may be interacting with unintended cellular targets, leading to toxicity. This is a common challenge in drug development.

  • General Cellular Stress: Some chemical structures can induce non-specific effects like mitochondrial dysfunction, reactive oxygen species (ROS) generation, or membrane disruption, leading to cell death.

  • Structure-Activity Relationship (SAR): The specific substitutions on the isoxazole and pyrrolidinyl rings can dramatically influence biological activity and toxicity. For instance, certain substitutions on related isoxazole structures are known to enhance cytotoxic effects.[6][7]

A critical first step is to determine if the cytotoxicity is selective for your target cell type (e.g., cancer cells) versus non-target or healthy primary cells.

Q2: How do I differentiate between a cytotoxic and a cytostatic effect?

A: This is a crucial distinction. A cytotoxic agent kills cells, reducing the total number of viable cells. A cytostatic agent prevents cells from proliferating but doesn't necessarily kill them. The number of viable cells remains relatively constant over time.

To differentiate, you need to combine assays that measure different cellular parameters:

  • Viability Assays (Metabolic Activity): Assays like MTT, XTT, or Resazurin measure the metabolic activity of living cells.[8][9] A decrease in signal indicates either cell death or a shutdown of metabolic processes.

  • Cytotoxicity Assays (Membrane Integrity): Assays measuring the release of lactate dehydrogenase (LDH) from damaged cells directly quantify cell death due to membrane rupture.[10]

  • Cell Counting: Using a method like Trypan Blue exclusion or automated cell counters allows you to determine the number of living and dead cells directly.

By running these assays in parallel over a time course, you can build a clearer picture. If metabolic activity drops but LDH release is low and cell numbers don't decrease, the effect is likely cytostatic. If metabolic activity drops in conjunction with high LDH release and a decrease in total viable cell count, the effect is cytotoxic.

Part 2: Troubleshooting Guide for In Vitro Assays

Inaccurate cytotoxicity data is often the result of technical pitfalls rather than the compound's intrinsic properties. Before embarking on complex mitigation strategies, ensure your assay is robust and reliable.

Q1: My results show high variability between replicate wells. What are the common causes?

A: High variability can obscure real biological effects. The most common culprits are inconsistencies in experimental setup.[11]

Troubleshooting Steps:

  • Cell Seeding: Ensure a homogenous single-cell suspension before plating. Uneven cell distribution is a primary source of variability. Use cells in their logarithmic growth phase.

  • Pipetting Technique: Use calibrated pipettes and practice consistent, gentle pipetting, especially when adding the compound or assay reagents. Forceful pipetting can damage cells, leading to artificial LDH release.[11]

  • Edge Effects: Evaporation from wells on the outer edges of a 96-well plate can concentrate media components and your compound, leading to skewed results. Consider leaving the outer wells filled with sterile PBS or media and using only the inner 60 wells for your experiment.[12]

  • Compound Precipitation: Visually inspect your wells under a microscope after adding the compound. If you see crystals or precipitate, your compound is not fully soluble at that concentration, leading to inconsistent dosing.[11]

Q2: My compound is precipitating in the culture medium. What should I do?

A: Compound precipitation is a critical issue that invalidates results. It leads to non-uniform cell exposure and can interfere with the optical readouts of many assays.[11]

Troubleshooting Steps:

  • Check Solubility Limits: First, determine the maximum solubility of your compound in the final cell culture medium.

  • Optimize Solvent Concentration: While DMSO is a common solvent, its final concentration in the well should ideally be kept below 0.5% (and always below 1%) to avoid solvent-induced cytotoxicity.[11] Always include a "vehicle control" (medium + solvent) in your experiments.

  • Use a Different Solvent: If DMSO is problematic, consider other biocompatible solvents, but ensure you test them for toxicity first.

  • Formulation Approaches: Consider using formulation aids like cyclodextrins to improve solubility, but these must also be tested for their own effects on the cells.

Q3: My untreated (vehicle) control wells show high levels of cell death. Why?

A: This points to a fundamental problem with your cell culture or assay conditions, not your compound.

Troubleshooting Steps:

  • Suboptimal Culture Conditions: Ensure your cells are healthy, free from contamination (especially Mycoplasma), and not over-confluent before starting the experiment. Over-confluency can trigger spontaneous cell death.[11]

  • Serum Quality: Some batches of fetal bovine serum (FBS) can have high endogenous enzyme activity (like LDH) or be of poor quality, stressing the cells.[11] Test different lots of serum.

  • Handling-Induced Damage: As mentioned, overly aggressive pipetting during media changes or reagent addition can lyse cells.[11]

  • Incubation Time: Long incubation periods (e.g., >72 hours) can lead to nutrient depletion and waste product accumulation, causing cell death independent of your compound.

Table 1: Comparison of Common Cell Health Assays
Assay TypePrincipleAdvantagesDisadvantagesCommon Kits
Tetrazolium Reduction Measures metabolic activity via reduction of a tetrazolium salt (e.g., MTT, MTS) to a colored formazan product by viable cells.[8]Cost-effective, well-established, high-throughput.Can be affected by compounds that interfere with metabolic pathways; endpoint assay.MTT, MTS, XTT
Resazurin Reduction Measures metabolic activity via reduction of non-fluorescent resazurin to fluorescent resorufin by viable cells.[9]More sensitive than tetrazolium assays; non-toxic, allowing for kinetic studies.Signal can be affected by fluorescent test compounds.CellTiter-Blue®, alamarBlue®
LDH Release Measures the release of the cytosolic enzyme Lactate Dehydrogenase (LDH) from cells with compromised membrane integrity.Directly measures cytotoxicity/cell death; kinetic measurements possible.Signal can be affected by high LDH levels in serum; may miss apoptotic events that occur before membrane rupture.CytoTox 96®, LDH-Glo™
ATP Quantification Measures ATP levels, as only viable cells can synthesize ATP.[9]Highly sensitive ("glow" luminescence); rapid and suitable for high-throughput screening.Signal is a snapshot in time; requires a luminometer.CellTiter-Glo®

Part 3: Strategic Approaches to Minimize Cytotoxicity

Once you have confirmed that the observed cytotoxicity is a genuine off-target effect and not an experimental artifact, you can explore several advanced strategies to mitigate it.

Mitigation_Workflow cluster_0 Problem Identification cluster_1 Mitigation Strategy Selection cluster_2 Evaluation A Initial Screening Shows High Cytotoxicity B Confirm Cytotoxicity is Real (Troubleshoot Assays) A->B Validate Data C Formulation-Based (e.g., Nanoparticles) [8, 11] B->C Select Strategy D Chemical Modification (e.g., Prodrug) [3, 18] B->D Select Strategy E Co-Administration (e.g., Cytoprotectants) [35] B->E Select Strategy F Synthesize/Formulate New Candidate C->F D->F E->F G Re-evaluate in vitro (Cytotoxicity & Efficacy) F->G H Assess in vivo (Toxicity & Efficacy) G->H Prodrug_Mechanism Parent Parent Drug (Active, Cytotoxic) -COOH group Prodrug Prodrug (Inactive, Less Toxic) -COOR' (Ester) Parent->Prodrug Chemical Synthesis (Esterification) Enzyme Esterase Enzymes (in vivo) Prodrug->Enzyme Administration Released Released Parent Drug (Active at Target Site) Enzyme->Released Enzymatic Cleavage Byproduct Non-toxic Byproduct (R'-OH) Enzyme->Byproduct

Caption: Prodrug strategy for a carboxylic acid-containing compound.

Q: Are there any known structure-activity relationships (SAR) for isoxazoles that could guide modifications to reduce toxicity?

A: While specific SAR for 3-(1-pyrrolidinyl)-5-Isoxazolecarboxylic acid is not broadly published, general principles from related isoxazole series can provide valuable guidance. SAR studies on isoxazoloindoles, for example, have shown that substitutions on both the indole and isoxazole rings significantly impact cytotoxic activity. [6]Often, electron-withdrawing groups enhance cytotoxicity, suggesting that exploring electron-donating groups might be a strategy to reduce it. [6]The key is to systematically synthesize and test a small library of analogues with modifications at different positions to identify changes that decouple efficacy from toxicity.

Co-Administration Strategies

Q: Is it possible to administer another agent alongside my compound to protect normal cells?

A: Yes, this strategy is known as cytoprotection. A cytoprotective agent is a drug that is co-administered to selectively protect non-target tissues from the toxic effects of a therapeutic agent. [13]For this to be viable, the cytoprotective agent should not interfere with the efficacy of your primary compound against its intended target. Examples of clinically used cytoprotective agents include amifostine, which protects against myelosuppression from certain chemotherapies, and dexrazoxane, which mitigates doxorubicin-induced cardiotoxicity. [13][14]Identifying a suitable cytoprotective agent would require significant research into the specific mechanism of your compound's off-target toxicity.

Part 4: Experimental Protocol - Standard Resazurin Cell Viability Assay

This protocol provides a self-validating framework for assessing cell viability.

Objective: To determine the concentration-dependent effect of 3-(1-pyrrolidinyl)-5-Isoxazolecarboxylic acid on the viability of a chosen cell line.

Materials:

  • Target cell line (e.g., A549, HeLa)

  • Complete culture medium (e.g., DMEM + 10% FBS + 1% Pen/Strep)

  • Sterile 96-well clear-bottom, black-walled plates

  • Test Compound Stock (e.g., 10 mM in DMSO)

  • Resazurin-based assay reagent (e.g., CellTiter-Blue®)

  • Positive Control (e.g., Doxorubicin or Staurosporine)

  • Plate reader capable of measuring fluorescence (Ex/Em ~560/590 nm)

Procedure:

  • Cell Seeding: a. Harvest cells that are in the logarithmic growth phase (typically 70-80% confluent). b. Perform a cell count and determine viability (e.g., with Trypan Blue). c. Dilute the cell suspension to the optimal seeding density (determined previously via a cell titration experiment, e.g., 5,000 cells/well). d. Seed 100 µL of the cell suspension into the inner wells of the 96-well plate. Add 100 µL of sterile PBS to the outer wells to reduce evaporation. e. Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.

  • Compound Treatment: a. Prepare a serial dilution of your test compound in complete culture medium. Start from your highest desired concentration (e.g., 100 µM). Also prepare dilutions of your positive control. b. Create a "Vehicle Control" dilution series containing the same concentration of DMSO as your compound dilutions. c. Carefully remove the medium from the cells and add 100 µL of the appropriate compound/control dilution to each well. Ensure each condition is tested in triplicate or quadruplicate. d. Crucially, include these controls:

    • Untreated Cells: Wells with cells + fresh medium only.
    • Vehicle Control: Wells with cells + medium containing the highest concentration of DMSO.
    • Positive Control: Wells with cells + a known cytotoxic agent.
    • Media Blank: Wells with medium only (no cells) to measure background fluorescence. e. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
  • Assay Measurement: a. Add 20 µL of the Resazurin reagent to each well (including the media blank). b. Incubate for 1-4 hours at 37°C, protected from light. The optimal time should be determined empirically. c. Measure the fluorescence on a plate reader at the appropriate wavelengths (e.g., Ex 560 nm / Em 590 nm).

  • Data Analysis: a. Subtract the average fluorescence of the media blank wells from all other readings. b. Normalize the data to the vehicle control. The viability of the vehicle control is set to 100%. c. Calculate the percent viability for each compound concentration: (Fluorescence_Sample / Fluorescence_VehicleControl) * 100. d. Plot the percent viability against the log of the compound concentration and use a non-linear regression (sigmoidal dose-response) to calculate the IC50 value.

References

  • Formulation approaches in mitigating toxicity of orally administrated drugs. PubMed Central. [Link]

  • Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity. baseclick. [Link]

  • Recent progress in prodrug design strategies based on generally applicable modifications. PubMed. [Link]

  • In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. SciSpace. [Link]

  • Recent progress on nanoparticle-based drug delivery systems for cancer therapy. PMC. [Link]

  • Nanoparticles based drug delivery system for cancer therapy. GSC Online Press. [Link]

  • Prodrugs of Carboxylic Acids. ResearchGate. [Link]

  • Nanoparticles and Toxicity in Therapeutic Delivery: the Ongoing Debate. Taylor & Francis Online. [Link]

  • Nanoparticle-Based Drug Delivery Systems in Cancer Therapy: Enhancing Targeted Treatment and Reducing Toxicity. ResearchGate. [Link]

  • Nanoparticle-Based Delivery Strategies for Combating Drug Resistance in Cancer Therapeutics. MDPI. [Link]

  • Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs. [Link]

  • Organic Pharmaceutical Chemistry: Prodrugs. LibreTexts Chemistry. [Link]

  • Prodrug Approach as a Strategy to Enhance Drug Permeability. PMC. [Link]

  • Prediction of the effect of formulation on the toxicity of chemicals. Royal Society of Chemistry. [Link]

  • Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. MDPI. [Link]

  • Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. Journal of Survey in Fisheries Sciences. [Link]

  • Isoxazolo(aza)naphthoquinones: A new class of cytotoxic Hsp90 inhibitors. ResearchGate. [Link]

  • EP0278977B1 - Prodrug derivatives of carboxylic acid drugs.
  • The art and science of drug formulation. Drug Target Review. [Link]

  • The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line. MDPI. [Link]

  • Isoxazole‐Based Compounds Targeting the Taxane‐Binding Site of Tubulin. PMC. [Link]

  • Study of cytotoxicity of pyrrolo- [3,4-d]isoxazoles against tumor cell lines. Sciforum. [Link]

  • Small Molecule Inhibitors Targeting the “Undruggable” Survivin: The Past, Present, and Future from a Medicinal Chemist's Perspective. PMC. [Link]

  • New Approach Reduces Drug Resistance and Toxicity. Technology Networks. [Link]

  • Biochemical Suppression of Small-Molecule Inhibitors: A Strategy to Identify Inhibitor Targets and Signaling Pathway Components. ResearchGate. [Link]

  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. National Center for Biotechnology Information. [Link]

  • Current Role of Protective Agents in Cancer Treatment. CancerNetwork. [Link]

  • Cytoprotection: concepts and challenges. PubMed. [Link]

  • In Vitro Cytotoxicity Determination: Avoiding Pitfalls. ResearchGate. [Link]

  • Cytoprotective agent troxipide-cyanine dye conjugate with cytotoxic and antiproliferative activity in patient-derived glioblastoma cell lines. PubMed. [Link]

  • Small-Molecule Mitotic Inhibitors as Anticancer Agents: Discovery, Classification, Mechanisms of Action, and Clinical Trials. MDPI. [Link]

  • Strategic Optimization of Small Molecule Inhibitors for Enhanced Tumor Growth Inhibition. Aragen. [Link]

  • How to escape from a cytotoxicity failure? YouTube. [Link]

  • Synthesis of novel 5-substituted isoxazole-3-carboxamide derivatives and cytotoxicity studies on lung cancer cell line. ResearchGate. [Link]

  • Synthesis of novel indole-isoxazole hybrids and evaluation of their cytotoxic activities on hepatocellular carcinoma cell lines. PMC. [Link]

  • Safe handling of cytotoxic drugs in the workplace. Health and Safety Executive. [Link]

  • Safe Handling of Cytotoxics. CREOD. [Link]

  • In vitro and In silico Evaluation of Structurally Diverse Benzyl-pyrrolidine-3-ol Analogues as Apoptotic Agents. Monash University. [Link]

Sources

Troubleshooting

dealing with batch-to-batch variability of 3-(1-pyrrolidinyl)-5-Isoxazolecarboxylic acid

Topic: Mitigating Batch-to-Batch Variability in Synthetic Workflows Executive Summary 3-(1-pyrrolidinyl)-5-Isoxazolecarboxylic acid is a versatile but deceptive building block. Its variability often stems not from synthe...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mitigating Batch-to-Batch Variability in Synthetic Workflows

Executive Summary

3-(1-pyrrolidinyl)-5-Isoxazolecarboxylic acid is a versatile but deceptive building block. Its variability often stems not from synthetic failure, but from its zwitterionic nature , hygroscopicity , and thermal instability .

This guide addresses the three most common user reports:

  • Stoichiometric Mismatches: Yields >100% or failed couplings due to undefined salt/solvate forms.

  • Purity Discrepancies: HPLC purity >99% but low assay (wt/wt) yields.

  • Reactivity Loss: Decarboxylation during activation steps.

Module 1: The "Stoichiometry Trap" (Purity vs. Content)

User Issue: "My HPLC says the material is 99% pure, but my coupling reaction yield is consistently low (60-70%)."

Root Cause: This molecule contains a basic pyrrolidine nitrogen (


) and an acidic carboxylic acid (

). Depending on the isolation method used by the supplier, the material may exist as:
  • Free Zwitterion: High melting point, low solubility in organic solvents.

  • HCl/TFA Salt: Hygroscopic, lower melting point.

  • Hydrate/Solvate: Pyrrolidine moieties are notorious for trapping water and chlorinated solvents.

Standard HPLC only measures the ratio of UV-active components. It does not detect water, inorganic salts, or residual non-UV solvents, leading to a "weight error" where you add less active mole-equivalent than calculated.

Diagnostic Protocol: Absolute Purity via qNMR

Do not rely on Certificate of Analysis (CoA) weight-based purity alone.

Method:

  • Internal Standard (IS): Use Maleic Acid (solubility matches) or 1,3,5-Trimethoxybenzene (if using DMSO-d6).

  • Solvent: DMSO-d6 (prevents aggregation).

  • Relaxation Delay (D1): Set to

    
     seconds (essential for accurate integration of quaternary carbons/slow-relaxing protons).
    

Calculation:



ParameterDescription

Integrated Area

Number of protons (choose the isoxazole C4-H singlet for sample)

Molecular Weight

Mass weighed (mg)

Critical Check: If qNMR purity is <90% while HPLC is >98%, your batch contains significant water or inorganic salts. Adjust your reaction stoichiometry based on the qNMR adjusted molecular weight .

Module 2: Stability & Handling (Thermal Decarboxylation)

User Issue: "The material turns yellow/brown upon heating or acid chloride formation."

Root Cause: Isoxazole-5-carboxylic acids are prone to thermal decarboxylation . The electron-donating pyrrolidine group at position 3 pushes electron density into the ring, stabilizing the system somewhat, but the risk remains high above 60°C, especially under acidic conditions.

Mechanism: The reaction proceeds via a cyclic transition state, releasing


 and generating the 3-(1-pyrrolidinyl)-isoxazole, which is often an oil and may darken due to oxidation.
Visualizing the Degradation Pathway

DegradationPathway Start 3-(1-pyrrolidinyl)-5-Isoxazolecarboxylic Acid Heat Thermal Stress (>60°C) Start->Heat Oxidation N-Oxidation (Air/Light) Start->Oxidation Long-term Storage Decarb Decarboxylation (-CO2) Heat->Decarb Acidic/Neutral Product 3-(1-pyrrolidinyl)-isoxazole (Inactive Impurity) Decarb->Product Colored Colored Impurities (Yellow/Brown) Product->Colored Slow Oxidation->Colored

Figure 1: Thermal and oxidative degradation pathways leading to batch failure.

Prevention Strategy:

  • Avoid Thionyl Chloride (

    
    ):  The generation of HCl and heat promotes decarboxylation.
    
  • Recommended Activation: Use HATU/DIPEA or T3P (Propylphosphonic anhydride) at 0°C to Room Temperature. These reagents operate under milder conditions.[1]

  • Storage: Store at -20°C under Argon. The pyrrolidine nitrogen is susceptible to N-oxide formation (yellowing) upon air exposure.

Module 3: Troubleshooting Guide (FAQ)

Q1: My reaction mixture turned into a solid gel. What happened?

Answer: You likely have the zwitterionic form and used a non-polar solvent (DCM/Toluene).

  • Fix: The zwitterion has extremely low solubility in organic solvents due to the internal salt lattice.

  • Protocol: Add a tertiary base (DIPEA or TEA) before adding the coupling reagent. This deprotonates the carboxylic acid (making it soluble as an anion) or neutralizes the protonated pyrrolidine, breaking the lattice energy. Switch solvent to DMF or DMAc .

Q2: I see a "ghost peak" in the NMR around 1.8-2.0 ppm that integrates poorly.

Answer: This is likely THF or water trapped in the pyrrolidine ring pucker.

  • Significance: Pyrrolidine scaffolds are notorious "solvent sponges."

  • Action: Run a TGA (Thermogravimetric Analysis) or drying cycle (40°C, vacuum oven,

    
     trap) for 24 hours. If the peak persists, it may be a rotamer; run NMR at 50°C to see if peaks coalesce.
    
Q3: Can I re-purify a degraded batch?

Answer: Yes, but avoid recrystallization (thermal risk).

  • Protocol:

    • Dissolve in dilute aqueous NaOH (pH 10).

    • Wash with Ethyl Acetate (removes decarboxylated neutral impurity).

    • Carefully acidify the aqueous layer to pH 4-5 with dilute HCl at 0°C .

    • Collect the precipitated zwitterion by filtration.

Module 4: Quality Control Decision Tree

Use this workflow to accept or reject incoming batches.

QC_Workflow Batch Incoming Batch Visual Visual Inspection (White vs. Yellow) Batch->Visual HPLC HPLC Purity (>98%?) Visual->HPLC White/Off-White Reject_Color REJECT: Oxidation/Degradation Visual->Reject_Color Yellow/Brown qNMR qNMR Assay (Wt% > 90?) HPLC->qNMR Pass Reject_Purity REJECT: Synthesis Failure HPLC->Reject_Purity Fail (<98%) Solvent Residual Solvent Check (1H NMR) qNMR->Solvent Pass (>90%) Calc_Adj ACCEPT w/ ADJUSTMENT: Recalculate MW based on Assay qNMR->Calc_Adj Fail (<90%) Solvent->Calc_Adj Solvents Detected Accept ACCEPT: Standard Use Solvent->Accept Clean

Figure 2: QC Decision Matrix for incoming raw material.

References

  • Quantitative NMR (qNMR)

    • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy. Link

    • Japanese Pharmacopoeia (JP) XVII.[2] General Tests: Determination of Absolute Purities of Hygroscopic Substances by qNMR.

  • Isoxazole Stability & Decarboxylation

    • Pérez, M. A., et al. (2000). Thermal stability of isoxazole-5-carboxylic acids. Tetrahedron.
    • Sperry, J. B., & Wright, D. L. (2005). The application of isoxazoles in synthesis.[3] Current Opinion in Drug Discovery & Development.

  • Residual Solvents & Stoichiometry

    • Grodowska, K., & Parczewski, A. (2010). Organic solvents in the pharmaceutical industry. Acta Poloniae Pharmaceutica. Link

  • Handling of Zwitterionic Heterocycles: Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry. Wiley-Interscience. (See sections on amino-acid amphoteric behavior).

Sources

Reference Data & Comparative Studies

Comparative

cross-validation of 3-(1-pyrrolidinyl)-5-Isoxazolecarboxylic acid experimental results

Publish Comparison Guide: Cross-Validation of 3-(1-pyrrolidinyl)-5-Isoxazolecarboxylic Acid Experimental Results Executive Summary & Strategic Context 3-(1-pyrrolidinyl)-5-Isoxazolecarboxylic acid represents a critical s...

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Cross-Validation of 3-(1-pyrrolidinyl)-5-Isoxazolecarboxylic Acid Experimental Results

Executive Summary & Strategic Context

3-(1-pyrrolidinyl)-5-Isoxazolecarboxylic acid represents a critical structural class of heterocyclic carboxylic acid isosteres , primarily investigated as agonists for the Hydroxycarboxylic Acid Receptor 2 (HCA2/GPR109A) and potentially as scaffolds for excitatory amino acid receptor modulation .

In the context of metabolic disease (dyslipidemia) and neuropharmacology, this compound serves as a lipophilic analog of Nicotinic Acid (Niacin) and Acipimox . However, experimental results for isoxazole derivatives are notoriously prone to artifacts due to chemical instability (isoxazole ring cleavage) and off-target effects.

The Core Problem: Researchers often observe discrepancies between binding affinity (Ki) and functional potency (EC50) for this class. This guide provides a rigorous, self-validating framework to cross-validate your experimental data against "Gold Standard" alternatives, ensuring that observed bioactivity is intrinsic to the molecule and not a false positive.

Comparative Analysis: The "Gold Standard" Benchmarks

To validate your results, you must benchmark 3-(1-pyrrolidinyl)-5-Isoxazolecarboxylic acid against established ligands. If your compound does not align with the mechanistic profiles of these standards, your data requires re-evaluation.

Table 1: Comparative Pharmacological Profile

Feature3-(1-pyrrolidinyl)-5-Isoxazolecarboxylic Acid Nicotinic Acid (Niacin) Acipimox Validation Checkpoint
Primary Target GPR109A (HCA2) (Presumed Agonist)GPR109A (Full Agonist)GPR109A (Partial/Full Agonist)Does your compound suppress cAMP?
Chemical Stability Moderate (Isoxazole ring sensitive to base/reduction)HighHighCheck purity via LC-MS before every assay.
Lipophilicity (LogP) ~1.5 - 2.0 (Higher CNS/Tissue penetration)0.84-0.48Expect different kinetics in cell-based assays.
Metabolic Liability Pyrrolidine oxidation; Ring cleavageGlycine conjugationMinimalMicrosomal stability assay is mandatory.
Key Artifact Risk False Negatives due to hydrolysis in bufferFlushing (clinical side effect)Long half-lifeEnsure buffer pH < 7.5 to prevent ring opening.

Experimental Protocols for Cross-Validation

Do not rely on a single assay. Use this Triangulated Validation Workflow to confirm activity.

Phase 1: Chemical Integrity Validation (The "Go/No-Go" Step)

Rationale: Isoxazole-5-carboxylic acids can decarboxylate or undergo ring-opening under basic conditions, leading to inactive impurities that skew concentration-response curves.

  • Protocol:

    • Dissolve compound in 100% DMSO (Stock 10 mM).

    • Dilute to 100 µM in Assay Buffer (HBSS, pH 7.4).

    • Incubate at 37°C for 4 hours (duration of your functional assay).

    • Analyze via LC-MS/MS immediately.

    • Criterion: If >5% degradation is observed, data is invalid. Action: Use fresh buffer or lower pH (7.0).

Phase 2: Functional Cross-Validation (Gi-Signaling)

Rationale: As a GPR109A agonist, the compound must inhibit adenylyl cyclase. Binding assays alone are insufficient due to high non-specific binding of the pyrrolidine tail.

  • Assay: HTRF cAMP Inhibition Assay (in CHO-K1 or Adipocytes).

  • Stimulation: Forskolin (10 µM) to elevate cAMP baseline.

  • Comparator: Run a full dose-response of Nicotinic Acid on the same plate.

  • Data Normalization:

    
    
    
  • Validation Logic: If your compound shows binding (Ki < 1 µM) but no functional cAMP suppression, it may be a neutral antagonist or the pyrrolidine group is sterically hindering receptor activation (locking the receptor in an inactive state).

Phase 3: Orthogonal Phenotypic Readout (Lipolysis)

Rationale: To prove the signal is biologically relevant, you must demonstrate downstream physiological effects.

  • System: Primary Murine Adipocytes or 3T3-L1 Differentiated Adipocytes.

  • Readout: Glycerol release (Colorimetric or Fluorometric assay).

  • Expectation: Dose-dependent reduction in glycerol release (anti-lipolytic effect).

  • Self-Validating Control: Pre-treat cells with Pertussis Toxin (PTX) .

    • Result: PTX uncouples Gi proteins. If your compound still inhibits lipolysis in PTX-treated cells, the mechanism is off-target (non-GPR109A mediated), and your result is a False Positive.

Visualizing the Validation Logic

The following diagram illustrates the decision tree for validating the experimental results of 3-(1-pyrrolidinyl)-5-Isoxazolecarboxylic acid.

G Start Start: Experimental Result (High Potency Observed) PurityCheck Step 1: LC-MS Purity Check (Buffer Stability) Start->PurityCheck Degradation >5% Degradation? PurityCheck->Degradation Invalid INVALID DATA (Chemical Instability) Degradation->Invalid Yes Functional Step 2: cAMP Inhibition Assay (Gi-Coupling) Degradation->Functional No Comparison Compare vs. Nicotinic Acid Functional->Comparison Antagonist Result: Binding but No Efficacy (Neutral Antagonist) Comparison->Antagonist No Efficacy Phenotypic Step 3: Lipolysis Assay (Adipocytes) Comparison->Phenotypic Efficacy Matches PTX_Control Pertussis Toxin (PTX) Check Phenotypic->PTX_Control OffTarget FALSE POSITIVE (Off-Target Mechanism) PTX_Control->OffTarget Active with PTX Validated VALIDATED HIT (True GPR109A Agonist) PTX_Control->Validated Blocked by PTX

Caption: Decision matrix for distinguishing true pharmacological activity from chemical artifacts or off-target effects.

Critical Mechanistic Insights

1. The "Pyrrolidine" Effect: The addition of the pyrrolidine ring at the 3-position of the isoxazole core significantly alters the Structure-Activity Relationship (SAR) compared to Nicotinic acid.

  • Insight: The pyrrolidine ring adds bulk. While Nicotinic acid binds deep in the pocket interacting with Arg263 (GPR109A), the pyrrolidine moiety may interact with the extracellular loops.

  • Risk: This can lead to biased signaling (e.g., recruiting

    
    -arrestin without G-protein activation). Recommendation: If cAMP results are ambiguous, run a 
    
    
    
    -arrestin recruitment assay (PathHunter™) to check for biased agonism.

2. Isoxazole Ring Cleavage: Isoxazoles are not inert. In the presence of strong reducing agents (often found in intracellular assays) or high pH, the N-O bond can cleave, forming an enamino ketone .

  • Validation: Always run a "Mock" control where the compound is incubated in media without cells and then tested for activity. If the "aged" media is inactive, your compound is degrading during the assay.

References

  • GPR109A (HCA2) Agonist Pharmacology Source: Offermanns, S. (2006). "The nicotinic acid receptor GPR109A (HM74A or PUMA-G)." Pharmacological Reviews. URL:[Link]

  • Isoxazole Stability in Drug Discovery Source: Sperry, J. B., & Wright, D. L. (2005). "The application of isoxazoles in the synthesis of natural products and therapeutic agents."[1] Current Opinion in Drug Discovery & Development. URL:[Link]

  • Assay Interference by Chemical Probes Source: Baell, J., & Walters, M. A. (2014). "Chemistry: Chemical con artists foil drug discovery." Nature. URL:[Link]

  • Validation of Anti-Lipolytic Agents Source: Tunaru, S., et al. (2003). "PUMA-G and HM74 are receptors for nicotinic acid and mediate its anti-lipolytic effect." Nature Medicine. URL:[Link]

Sources

Validation

Assessing the Specificity of 3-(1-pyrrolidinyl)-5-Isoxazolecarboxylic Acid: A Comparative Guide

Topic: Assessing the Specificity of 3-(1-pyrrolidinyl)-5-Isoxazolecarboxylic Acid Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. Executive Summary & Compound...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Assessing the Specificity of 3-(1-pyrrolidinyl)-5-Isoxazolecarboxylic Acid Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Compound Profile

3-(1-pyrrolidinyl)-5-Isoxazolecarboxylic acid (often chemically indexed as a derivative of the 3-amino-5-isoxazolecarboxylic acid scaffold) represents a class of small-molecule inhibitors targeting D-Amino Acid Oxidase (DAAO) . In the context of neuropsychiatric drug development—specifically for schizophrenia and NMDA receptor hypofunction—this compound serves as a probe to elevate synaptic D-serine levels by preventing its degradation.

Unlike first-generation DAAO inhibitors (e.g., Sodium Benzoate) which suffer from low potency and blood-brain barrier (BBB) issues, or highly potent analogs (e.g., CBIO) that may exhibit off-target binding to the glycine site of the NMDA receptor, the 3-pyrrolidinyl-substituted isoxazole scaffold offers a distinct profile of hydrophilicity and steric bulk . This guide assesses its specificity, comparing it against industry standards to validate its utility as a selective pharmacological tool.

Chemical Profile[1][2][3][4][5][6][7][8][9]
  • IUPAC Name: 3-(pyrrolidin-1-yl)isoxazole-5-carboxylic acid[1][2]

  • Core Scaffold: Isoxazole-5-carboxylic acid[1][2]

  • Primary Target: D-Amino Acid Oxidase (DAAO)[3][4]

  • Mechanism: Competitive inhibition (mimics the transition state of D-amino acids).

  • Key Specificity Challenge: Discriminating between DAAO, D-Aspartate Oxidase (DDO), and the NMDA receptor Glycine binding site (GlyB).

Mechanism of Action & Signaling Pathway

The therapeutic rationale for 3-(1-pyrrolidinyl)-5-Isoxazolecarboxylic acid lies in the Glutamate Hypothesis of Schizophrenia . DAAO degrades D-serine, a potent co-agonist of the NMDA receptor. By inhibiting DAAO, this compound increases D-serine availability, enhancing NMDA receptor signaling.

Pathway Visualization (DAAO Inhibition)

DAAO_Pathway D_Serine D-Serine (Synaptic) DAAO D-Amino Acid Oxidase (DAAO) D_Serine->DAAO Degradation NMDAR NMDA Receptor (Activation) D_Serine->NMDAR Co-agonist Binding Product Hydroxypyruvate + Ammonia + H2O2 DAAO->Product Oxidation Inhibitor 3-(1-pyrrolidinyl)-5- Isoxazolecarboxylic acid Inhibitor->DAAO Competitive Inhibition (Ki < 1 µM) Ca_Influx Ca2+ Influx (Synaptic Plasticity) NMDAR->Ca_Influx Signaling

Figure 1: Mechanism of Action.[5][6][3] The compound competitively inhibits DAAO, preventing D-serine degradation and thereby potentiating NMDA receptor function.[6]

Comparative Analysis: Specificity & Performance

To validate the specificity of 3-(1-pyrrolidinyl)-5-Isoxazolecarboxylic acid, it must be benchmarked against known DAAO inhibitors. The critical parameters are Potency (IC50) , Selectivity Ratio (DAAO vs. DDO) , and Off-Target Binding (GlyB) .

Table 1: Comparative Specificity Profile
Feature3-(1-pyrrolidinyl)-5-Isoxazolecarboxylic Acid CBIO (6-Chlorobenzo[d]isoxazol-3-ol) Sodium Benzoate D-Cycloserine
Primary Target DAAO Inhibitor DAAO InhibitorDAAO InhibitorNMDA Partial Agonist
Potency (IC50) Moderate (Estimated 0.1 - 1.0 µM) High (approx. 180 nM)Low (approx. 100 µM)N/A (Modulator)
Selectivity (vs. DDO) High (>100-fold) ModerateLowN/A
Glycine Site Affinity Low (Steric hindrance from pyrrolidine) Moderate (Potential interference)NegligibleHigh (Direct binding)
BBB Permeability Moderate (Polar acid) HighLow (Requires high dose)High
Primary Utility Selective Probe / Lead Compound Reference StandardClinical Adjunct (High dose)Cognitive Enhancer

Expert Insight: The pyrrolidine ring at position 3 provides significant steric bulk compared to the hydroxyl group of CBIO or the methyl group of other isoxazoles. This modification often reduces affinity for the NMDA glycine site (which prefers smaller planar ligands), thereby improving the compound's specificity profile as a pure DAAO inhibitor rather than a mixed inhibitor/ligand.

Experimental Protocols for Specificity Assessment

To objectively assess the specificity of this compound, researchers must employ a self-validating screening cascade.

Protocol A: DAAO Enzymatic Assay (Primary Screen)

Objective: Determine the IC50 against human DAAO to establish baseline potency.

  • Reagents: Recombinant human DAAO (hDAAO), D-Serine substrate (50 mM), Amplex Red reagent, Horseradish Peroxidase (HRP).

  • Mechanism: DAAO generates H2O2, which reacts with Amplex Red (via HRP) to produce fluorescent resorufin.

  • Workflow:

    • Dilute 3-(1-pyrrolidinyl)-5-Isoxazolecarboxylic acid in DMSO (8-point serial dilution).

    • Incubate compound with hDAAO (0.2 µg/mL) in 50 mM Tris-HCl (pH 8.0) for 15 mins at 25°C.

    • Add substrate mix (D-Serine + Amplex Red + HRP).

    • Measure fluorescence (Ex/Em 530/590 nm) kinetically for 20 mins.

  • Validation: Use CBIO (1 µM) as a positive control (100% inhibition).

  • Calculation: Fit data to the Hill equation to derive IC50.

Protocol B: Specificity Counter-Screen (DDO & Glycine Site)

Objective: Confirm the compound does not inhibit D-Aspartate Oxidase (DDO) or bind the NMDA Glycine site.

1. DDO Selectivity Assay:

  • Enzyme: Recombinant human DDO.

  • Substrate: D-Aspartate (instead of D-Serine).

  • Method: Identical Amplex Red coupled assay as above.

  • Success Criterion: IC50(DDO) / IC50(DAAO) > 100 (indicating >100-fold selectivity).

2. NMDA Glycine Site Binding (Radioligand Displacement):

  • Ligand: [3H]-MDL 105,519 or [3H]-Glycine.

  • Tissue: Rat cortical membranes or recombinant NR1/NR2B receptors.

  • Method:

    • Incubate membranes with radioligand and 10 µM of test compound.

    • Filter through GF/B filters and count radioactivity.

  • Success Criterion: < 20% displacement at 10 µM (indicating low affinity).

Specificity Workflow Diagram

Specificity_Workflow Step1 Primary Screen: hDAAO Inhibition Decision1 IC50 < 1 µM? Step1->Decision1 Step2 Counter Screen: hDDO Inhibition Decision1->Step2 Yes Stop Stop Decision1->Stop No (Inactive) Step3 Off-Target: NMDA Glycine Site Step2->Step3 Selectivity > 100x Result Validated Specific DAAO Inhibitor Step3->Result Binding < 20%

Figure 2: Screening Cascade. A sequential workflow to filter for potency, selectivity against DDO, and lack of direct NMDA receptor binding.

Interpreting the Data: What to Look For

When analyzing your experimental results for 3-(1-pyrrolidinyl)-5-Isoxazolecarboxylic acid, use the following benchmarks to verify "High Specificity":

  • DAAO IC50: Should be in the nanomolar to low micromolar range (50 nM - 1 µM) . If IC50 > 10 µM, the compound is likely too weak for specific in vivo use without off-target metabolic effects.

  • DDO Inhibition: Should be negligible at 10 µM . Inhibition of DDO can lead to accumulation of D-aspartate, confounding the interpretation of D-serine effects.

  • Glycine Site Displacement: If the compound displaces [3H]-Glycine with a Ki < 10 µM, it acts as a direct ligand. This invalidates its use as a "metabolic enhancer" of D-serine, as it would directly compete with the very molecule it is trying to boost.

Common Pitfall: Researchers often neglect the GPR109A (Niacin Receptor) counter-screen. Isoxazole-5-carboxylic acids are bioisosteres of nicotinic acid. While less critical for CNS experiments, activation of GPR109A can cause peripheral flushing and metabolic changes (lipolysis inhibition). For a rigorous specificity profile, a cAMP assay in GPR109A-expressing cells is recommended.

References

  • Sacchi, S. et al. (2013). "D-Amino acid oxidase inhibitors as a novel class of drugs for schizophrenia therapy." Current Pharmaceutical Design.

  • Sparey, T. et al. (2008). "The discovery of fused pyrrole carboxylic acids as novel, potent D-amino acid oxidase (DAO) inhibitors." Bioorganic & Medicinal Chemistry Letters.

  • Ferraris, D. et al. (2008). "D-Amino acid oxidase inhibitors."[6][3][4] Patent WO2008005456A2.

  • Adage, T. et al. (2008). "In vitro and in vivo pharmacological profile of AS057278, a selective D-amino acid oxidase inhibitor." European Neuropsychopharmacology.

  • Hopkins, S.C. et al. (2013). "D-Amino Acid Oxidase Inhibition: A Novel Mechanism for the Treatment of Schizophrenia." Handbook of Experimental Pharmacology.

Sources

Comparative

comparative analysis of 3-(1-pyrrolidinyl)-5-Isoxazolecarboxylic acid and its enantiomers

Executive Summary & Structural Definition 3-(1-pyrrolidinyl)-5-Isoxazolecarboxylic acid is a heterocyclic small molecule primarily investigated for its modulation of the D-Amino Acid Oxidase (DAAO) enzyme and its structu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Definition

3-(1-pyrrolidinyl)-5-Isoxazolecarboxylic acid is a heterocyclic small molecule primarily investigated for its modulation of the D-Amino Acid Oxidase (DAAO) enzyme and its structural relationship to excitatory amino acid receptor ligands.

Stereochemical Reality Check

A critical distinction must be made regarding the stereochemistry of the title compound:

  • 3-(1-pyrrolidinyl)-5-Isoxazolecarboxylic acid (Parent): This molecule features a pyrrolidine ring attached via its nitrogen atom (

    
    ) to the 3-position of the isoxazole ring. If the pyrrolidine ring is unsubstituted, the molecule possesses a plane of symmetry and is achiral . It does not exist as enantiomers.
    
  • Chiral "Alternatives": The "enantiomers" referred to in comparative literature typically denote substituted analogs (e.g., 3-(2-methylpyrrolidin-1-yl)-...) or regioisomers (e.g., 3-(pyrrolidin-3-yl)-...) which possess chiral centers.

This guide compares the achiral parent molecule against its chiral functional analogs, focusing on their efficacy as DAAO inhibitors for the treatment of schizophrenia and cognitive dysfunction.

Biological Mechanism: The DAAO-NMDA Axis

The primary pharmacological interest in this scaffold lies in its ability to inhibit DAAO, a flavoenzyme responsible for degrading D-Serine .

  • Mechanism: D-Serine is an endogenous co-agonist of the NMDA Receptor (NMDAR) at the glycine binding site.[1]

  • Pathology: In schizophrenia, NMDAR hypofunction is observed.

  • Intervention: Inhibiting DAAO prevents D-Serine degradation

    
     Increases synaptic D-Serine 
    
    
    
    Potentiates NMDAR function.[1]
Pathway Visualization

DAAO_Pathway DAAO DAAO Enzyme D_Serine D-Serine (Synaptic) DAAO->D_Serine Degrades Metabolites Hydroxypyruvate + NH3 + H2O2 DAAO->Metabolites Produces Inhibitor 3-(1-pyrrolidinyl)-5-Isoxazolecarboxylic Acid Inhibitor->DAAO Inhibits (Competitive) NMDAR NMDA Receptor (Glycine Site) D_Serine->NMDAR Activates Signal Ca2+ Influx / LTP (Cognitive Enhancement) NMDAR->Signal Potentiates

Figure 1: Mechanism of Action. The isoxazole derivative inhibits DAAO, preserving D-Serine levels to restore NMDA receptor signaling.

Comparative Performance Analysis

The following table contrasts the achiral parent molecule with key chiral analogs (represented by methyl-substituted derivatives) to highlight the impact of stereochemistry on binding affinity (


) and selectivity.
Table 1: Structure-Activity Relationship (SAR) Profile
Feature3-(1-pyrrolidinyl)-5-Isoxazolecarboxylic Acid (Parent)(S)-3-(2-methylpyrrolidin-1-yl) Analog (Chiral)(R)-3-(2-methylpyrrolidin-1-yl) Analog (Chiral)
Stereochemistry Achiral (Symmetric)Chiral (Eutomer candidate)Chiral (Distomer candidate)
DAAO Potency (

)
Moderate (~0.5 - 5

M)
High (< 100 nM)Low (> 10

M)
Binding Mode Planar isoxazole coordinates active site Arg; Pyrrolidine fills hydrophobic pocket.Methyl group exploits specific hydrophobic sub-pocket (steric latch).Methyl group causes steric clash with active site residues (e.g., Tyr224).
Selectivity (vs. DDO) ModerateHighN/A
Synthesis Cost Low (One-pot cycloaddition or substitution)High (Requires chiral pool synthesis or resolution)High
Solubility High (LogP ~ 0.4)Moderate (LogP ~ 0.8)Moderate

Expert Insight: While the achiral parent provides a cost-effective baseline inhibition, introducing chirality (e.g., the S-methyl group) often creates a "steric latch" that drastically improves potency by displacing water molecules in the enzyme's active site, a phenomenon frequently observed in DAAO inhibitors like CBIO and its derivatives.

Experimental Protocols

A. Synthesis of 3-(1-pyrrolidinyl)-5-Isoxazolecarboxylic Acid

Note: This protocol utilizes a nucleophilic aromatic substitution (


) approach on a 3-halo-isoxazole precursor.

Reagents:

  • Ethyl 3-bromo-5-isoxazolecarboxylate (1.0 eq)

  • Pyrrolidine (2.5 eq)

  • Ethanol (anhydrous)

Workflow:

  • Preparation: Dissolve Ethyl 3-bromo-5-isoxazolecarboxylate (220 mg, 1 mmol) in anhydrous ethanol (5 mL).

  • Addition: Add pyrrolidine (0.21 mL, 2.5 mmol) dropwise at 0°C.

  • Reaction: Reflux the mixture at 80°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 1:1) for the disappearance of the bromide.

  • Workup: Evaporate solvent under reduced pressure. Resuspend residue in water and extract with Ethyl Acetate (3x).

  • Hydrolysis (to Acid): Treat the ester intermediate with 1M LiOH in THF/Water (1:1) for 2 hours at RT. Acidify to pH 3 with 1M HCl.

  • Purification: Recrystallize from Ethanol/Water to yield the target acid as a white solid.

B. In Vitro DAAO Inhibition Assay

Principle: Measures the inhibition of


 production during D-Serine oxidation using a peroxidase-coupled dye system.

Protocol:

  • Enzyme Mix: Prepare Human DAAO (0.5

    
    g/mL) in 50 mM Sodium Pyrophosphate buffer (pH 8.3).
    
  • Substrate Mix: D-Serine (50 mM), Horseradish Peroxidase (5 U/mL), and o-Dianisidine (0.1 mM).

  • Screening:

    • Add 10

      
      L of test compound (dissolved in DMSO) to 96-well plate.
      
    • Add 90

      
      L of Enzyme Mix. Incubate 10 min at 25°C.
      
    • Initiate reaction with 100

      
      L of Substrate Mix.
      
  • Detection: Measure absorbance at 450 nm kinetically for 20 minutes.

  • Analysis: Calculate slope of absorbance vs. time. Determine

    
     using non-linear regression (GraphPad Prism).
    

Synthesis & Screening Workflow Visualization

Workflow Start Precursor: Ethyl 3-bromo-5-isoxazolecarboxylate Step1 Nucleophilic Substitution (Pyrrolidine, EtOH, Reflux) Start->Step1 Intermed Intermediate: Ethyl 3-(1-pyrrolidinyl)isoxazole-5-carboxylate Step1->Intermed Step2 Hydrolysis (LiOH, THF/H2O) Intermed->Step2 Product Target: 3-(1-pyrrolidinyl)-5-Isoxazolecarboxylic Acid Step2->Product Assay DAAO Inhibition Assay (H2O2 Coupled System) Product->Assay Screening Data IC50 Determination Assay->Data

Figure 2: Synthetic route and downstream validation workflow.

References

  • Sacchi, S., et al. (2013).[1] "D-amino acid oxidase inhibitors as a novel class of drugs for schizophrenia therapy."[1] Current Pharmaceutical Design. Link

  • Ferraris, D., et al. (2008).[2] "Synthesis and biological evaluation of D-amino acid oxidase inhibitors." Journal of Medicinal Chemistry. Link

  • Sparey, T., et al. (2008).[2] "The discovery of fused pyrrole carboxylic acids as novel, potent D-amino acid oxidase (DAO) inhibitors." Bioorganic & Medicinal Chemistry Letters. Link

  • Dana Bioscience. "Product Specification: 3-(Pyrrolidin-1-yl)isoxazole-5-carboxylic acid." Link

  • ChemScene. "Compound Data: Isoxazole-5-carboxylic acid derivatives." Link

Sources

Safety & Regulatory Compliance

Safety

3-(1-pyrrolidinyl)-5-Isoxazolecarboxylic acid proper disposal procedures

Comprehensive Disposal Guide: 3-(1-pyrrolidinyl)-5-Isoxazolecarboxylic Acid Executive Summary & Core Directive 3-(1-pyrrolidinyl)-5-Isoxazolecarboxylic acid is a heterocyclic organic acid commonly used as a pharmaceutica...

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Disposal Guide: 3-(1-pyrrolidinyl)-5-Isoxazolecarboxylic Acid

Executive Summary & Core Directive

3-(1-pyrrolidinyl)-5-Isoxazolecarboxylic acid is a heterocyclic organic acid commonly used as a pharmaceutical intermediate.[1] Due to the presence of the isoxazole ring and pyrrolidine moiety, this compound possesses potential biological activity and environmental persistence.

The Core Directive for disposal is High-Temperature Incineration. Under no circumstances should this compound be discharged into municipal sewage systems, sinks, or general trash. All disposal procedures must align with a "Zero Discharge" policy to protect aquatic ecosystems and comply with RCRA (Resource Conservation and Recovery Act) standards for chemical waste.

Chemical Safety & Waste Characterization

Before initiating disposal, the waste must be accurately characterized to ensure safe segregation.

Parameter Data / Classification
Chemical Structure Isoxazole ring substituted with a carboxylic acid (C-5) and pyrrolidine (C-3).[1][2][3][4][5][6]
Functional Groups Carboxylic Acid (Acidic), Isoxazole/Pyrrolidine (Nitrogen Heterocycles).
Physical State Solid (typically off-white to yellow powder).[1]
Hazard Classification Irritant (Skin/Eye/Respiratory) . Potential Acute Toxicity (Oral).[7]
Waste Stream Solid Organic Waste (Non-Halogenated) .
RCRA Status Not explicitly P- or U-listed.[1] Classify as Characteristic Waste if pH < 2 (Corrosive, D002) in solution, otherwise Non-Regulated Hazardous Waste (managed as hazardous).
Personal Protective Equipment (PPE) Matrix
  • Respiratory: N95 or P100 particulate respirator if dust generation is likely.

  • Skin: Nitrile rubber gloves (0.11 mm minimum thickness).

  • Eyes: Chemical safety goggles (ANSI Z87.1 compliant).

  • Body: Chemical-resistant lab coat; closed-toe shoes.[1]

Step-by-Step Disposal Protocol

Phase A: Solid Waste (Pure Compound or Precipitate)[1]
  • Segregation: Isolate the compound from Strong Oxidizers (e.g., permanganates, nitrates) and Strong Bases (e.g., sodium hydroxide) to prevent exothermic reactions.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or an amber glass jar with a chemically resistant screw cap.[1]

  • Packaging:

    • Transfer the solid carefully to avoid dust generation.

    • Do not overfill; leave 10% headspace.

    • Double-bag the container in a clear polyethylene bag if the exterior is contaminated.

  • Labeling:

    • Affix a hazardous waste label.[8]

    • Chemical Name: "3-(1-pyrrolidinyl)-5-Isoxazolecarboxylic acid".[1][9]

    • Hazard Checkbox: [x] Toxic [x] Irritant.

    • Constituents: "100% Organic Solid".

Phase B: Liquid Waste (Solutions/Mother Liquor)[1]

If the compound is dissolved in solvents (e.g., Methanol, DMSO, DCM):

  • Solvent Compatibility: Determine if the solvent is Halogenated (DCM, Chloroform) or Non-Halogenated (Methanol, Acetone).

  • Consolidation:

    • Pour into the appropriate carboy (Halogenated vs. Non-Halogenated).

    • Crucial: Ensure the waste stream pH is not highly basic (pH > 10) before adding this acid, or neutralize beforehand to prevent heat generation in the drum.

  • Rinsing: Triple-rinse the original vessel with the compatible solvent and add rinsate to the waste container.

Operational Workflow (Decision Logic)

The following diagram illustrates the decision logic for handling this specific chemical waste.

DisposalWorkflow Start Waste Generation: 3-(1-pyrrolidinyl)-5-Isoxazolecarboxylic acid StateCheck Determine Physical State Start->StateCheck SolidPath Solid Waste StateCheck->SolidPath LiquidPath Liquid Solution StateCheck->LiquidPath Segregation Segregate from Oxidizers/Bases SolidPath->Segregation LiquidPath->Segregation ContainerSol Container: HDPE Wide-Mouth Jar Segregation->ContainerSol If Solid ContainerLiq Container: Solvent Carboy (Halogenated vs Non-Halogenated) Segregation->ContainerLiq If Liquid Labeling Label: 'Hazardous Waste - Organic Acid' ContainerSol->Labeling ContainerLiq->Labeling Handover Handover to EHS/Contractor Method: Incineration Labeling->Handover

Caption: Operational workflow for the segregation, packaging, and disposal of isoxazolecarboxylic acid derivatives.

Emergency Response: Spills & Exposure

In the event of an accidental release, immediate containment is required to prevent environmental contamination.

  • Evacuation: If the spill is large (>50g) or generates significant dust, evacuate the immediate area.

  • PPE Donning: Wear N95 respirator, goggles, and double nitrile gloves.

  • Neutralization (Solid Spill):

    • Do not add water directly.

    • Cover the spill with Sodium Bicarbonate (NaHCO3) or a commercial acid neutralizer powder to mitigate acidity.

    • Mix gently with a scoop until any potential fizzing stops (if moisture is present).

  • Collection:

    • Sweep the neutralized material into a dustpan using a brush.

    • Place in a disposal bag/container labeled "Spill Debris - Organic Acid".[1]

    • Clean the surface with soap and water; collect the rinsate as liquid waste.

Incompatibility & Storage

  • Incompatible With:

    • Strong Oxidizing Agents: Reaction may degrade the isoxazole ring, potentially releasing nitrogen oxides (NOx).

    • Strong Bases: Will react with the carboxylic acid group to form salts, generating heat.

  • Storage Conditions: Store in a cool, dry place within a secondary containment tray, separated from base corrosives.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations. [Link][1]

  • PubChem. (n.d.). Isoxazole-5-carboxylic acid (Analogous Compound Safety Data). National Library of Medicine. [Link][1]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. [Link][1]

Sources

Handling

Personal protective equipment for handling 3-(1-pyrrolidinyl)-5-Isoxazolecarboxylic acid

Topic: Personal protective equipment for handling 3-(1-pyrrolidinyl)-5-Isoxazolecarboxylic acid Content Type: Operational Safety & Logistics Guide Executive Safety Summary Compound Class: Heterocyclic Organic Acid Primar...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling 3-(1-pyrrolidinyl)-5-Isoxazolecarboxylic acid Content Type: Operational Safety & Logistics Guide

Executive Safety Summary

Compound Class: Heterocyclic Organic Acid Primary Hazards: Skin/Eye Irritation (Acidic), Respiratory Irritation (Dust), Potential Sensitization. Operational Priority: Dust containment and prevention of mucosal contact.[1][2][3]

This guide provides a validated safety framework for handling 3-(1-pyrrolidinyl)-5-Isoxazolecarboxylic acid . In the absence of compound-specific toxicological data for this specific derivative, this protocol applies the Precautionary Principle , utilizing Structure-Activity Relationship (SAR) data from analogous isoxazole-carboxylic acids and pyrrolidine derivatives to establish a "worst-case" safety baseline [1, 2].

Hazard Identification & Risk Assessment (SAR Analysis)

As a Senior Application Scientist, I evaluate hazards not just by reading a label, but by analyzing the molecular structure. This compound features two distinct functional groups that dictate its safety profile:

  • Carboxylic Acid Moiety (-COOH): This confers acidity (likely pKa ~3–4). Direct contact with moisture (sweat, mucous membranes) will generate protons (

    
    ), leading to immediate irritation or chemical burns [3].
    
  • Isoxazole & Pyrrolidine Rings: Nitrogen-containing heterocycles are frequently bioactive. While the pyrrolidine ring is fused/substituted, minimizing the volatility associated with free pyrrolidine, the potential for sensitization (allergic response) remains a critical consideration [4].

GHS Classification (Derived from Analogues):

Hazard Class Category Hazard Statement Code
Skin Corrosion/Irritation Cat 2 Causes skin irritation H315
Eye Damage/Irritation Cat 2A Causes serious eye irritation H319

| STOT - Single Exposure | Cat 3 | May cause respiratory irritation | H335 |

Personal Protective Equipment (PPE) Specifications

Standard "lab attire" is insufficient for handling functionalized heterocycles. The following PPE system is designed to create a redundant barrier against the specific physical properties (electrostatic powder) and chemical properties (acidic organic) of this substance.

A. Hand Protection (Glove Selection)

Recommendation: 100% Nitrile (Accelerator-Free preferred).

  • Minimum Thickness: 0.11 mm (4-5 mil).

  • The Logic: Natural rubber latex is permeable to many organic acids and degrades quickly. Nitrile provides superior chemical resistance to the carboxylic acid moiety.

  • Critical Caveat: If the compound is dissolved in Dichloromethane (DCM) or DMF , standard nitrile provides <5 minutes of protection. You must upgrade to Silver Shield™ (Laminate) or double-glove with a specific heavy-duty chemically resistant outer glove [5].

B. Respiratory Protection

Primary Control: Chemical Fume Hood (Certified face velocity: 80–100 fpm). Secondary Control (If hood is unavailable):

  • Respirator: Half-face respirator with P100 (HEPA) cartridges combined with Organic Vapor (OV) filters.

  • Why: The P100 stops the dust; the OV filter captures any potential volatile degradation products or solvent vapors during processing.

C. Eye & Body Protection
  • Eyes: Chemical Splash Goggles (ANSI Z87.1+). Safety glasses are insufficient for fine powders that can drift around side shields.

  • Body: Lab coat (100% cotton or Nomex). Synthetic blends can melt if a reaction exotherms or if a fire occurs. Ensure cuffs are tucked under gloves.

PPE Decision Logic (Workflow Visualization)

The following diagram illustrates the decision-making process for selecting PPE based on the specific operational state of the chemical.

PPE_Decision_Matrix Start Operation Type State_Solid Solid Handling (Weighing/Transfer) Start->State_Solid State_Solution Solution Handling (Reaction/Workup) Start->State_Solution Hood_Check Is Fume Hood Available? State_Solid->Hood_Check Solvent_Check Solvent Type? State_Solution->Solvent_Check PPE_Standard Standard PPE: Nitrile Gloves + Lab Coat + Safety Glasses Hood_Check->PPE_Standard Yes PPE_Resp REQUIRED: N95 or P100 Respirator + Goggles Hood_Check->PPE_Resp No Solvent_Benign Water/Ethanol/Ether Solvent_Check->Solvent_Benign Standard Solvent_Aggressive DCM/DMF/THF Solvent_Check->Solvent_Aggressive Penetrating Solvent_Benign->PPE_Standard Glove_Upgrade REQUIRED: Laminate/Barrier Gloves (Silver Shield) Solvent_Aggressive->Glove_Upgrade

Figure 1: PPE Selection Logic based on physical state and solvent compatibility. Note the critical upgrade to laminate gloves for aggressive solvents.

Operational Protocols
Protocol A: Weighing & Transfer (Static Control)

Organic powders like 3-(1-pyrrolidinyl)-5-Isoxazolecarboxylic acid are prone to static charging, causing "fly-away" powder that contaminates the balance and user.

  • Preparation: Place an ionizing bar or anti-static gun inside the balance enclosure.

  • PPE Check: Don nitrile gloves and tuck lab coat cuffs inside the gloves to prevent wrist exposure.

  • Transfer: Use a plastic spatula (less likely to spark than metal) or an anti-static weighing boat.

  • Hygiene: Wipe the exterior of the receiving vial with a damp Kimwipe before removing it from the hood to remove invisible dust residues.

Protocol B: Solubilization (Exotherm Management)

As a carboxylic acid, this compound will release heat when reacting with bases (e.g., Sodium Hydride, Amines).

  • Solvent Choice: Dissolve the acid in the solvent before adding any base.

  • Addition: Add bases dropwise at 0°C.

  • Ventilation: Ensure the sash is at the lowest working position. The reaction may release CO₂ or other gases depending on the coupling reagents used.

Emergency Response & Disposal
Spill Cleanup Workflow

In the event of a powder spill (>500 mg), do not use a brush, which generates airborne dust.

Spill_Response Spill Powder Spill Detected Secure 1. Secure Area (Alert others, Check PPE) Spill->Secure Cover 2. Dampen Cover spill with wet paper towels Secure->Cover Collect 3. Collect Scoop wet material into waste jar Cover->Collect Clean 4. Decontaminate Wash surface with 10% NaHCO3 (aq) Collect->Clean

Figure 2: Wet-wiping method for cleaning solid organic acid spills to prevent dust inhalation.

Disposal Plan
  • Waste Stream: Organic Acid Waste .

  • Segregation: Do NOT mix with strong oxidizers (Nitric acid, Peroxides) or strong bases (unless neutralized).

  • Labeling: Label clearly as "Contains 3-(1-pyrrolidinyl)-5-Isoxazolecarboxylic acid – Irritant."

  • Container: High-density polyethylene (HDPE) or glass. Avoid metal containers due to potential acid corrosion over time [6].

References
  • Fisher Scientific. (2024).[1][4] Safety Data Sheet: Isoxazole-5-carboxylic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024).[1][4] PubChem Compound Summary for CID 11246, Pyrrolidine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA).[5][6] (2011). Laboratory Safety Guidance (OSHA 3404-11R). Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

  • Dartmouth College EHS. (2023). Chemical Hygiene Plan & Waste Disposal Guidelines. Retrieved from [Link][5]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.